molecular formula C7H4BrCl3 B1529139 5-(Bromomethyl)-1,2,3-trichlorobenzene CAS No. 1261828-98-1

5-(Bromomethyl)-1,2,3-trichlorobenzene

Cat. No.: B1529139
CAS No.: 1261828-98-1
M. Wt: 274.4 g/mol
InChI Key: PDIOTIMDJRLRFI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,2,3-trichlorobenzene ( 1261828-98-1) is a versatile chemical building block with the molecular formula C7H4BrCl3 and a molecular weight of 274.37 g/mol . This compound features a benzene ring symmetrically substituted with three chlorine atoms and a bromomethyl group, making it a valuable intermediate in organic synthesis and materials science research. The bromomethyl group is a highly reactive site that readily undergoes further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to create more complex molecular architectures. The electron-deficient nature of the trichlorobenzene backbone can influence the electronic properties of derived compounds, making this reagent particularly useful in the development of ligands for catalysts, pharmaceutical intermediates, and specialty materials. Please handle with appropriate care; this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific pricing and availability, please inquire directly.

Properties

IUPAC Name

5-(bromomethyl)-1,2,3-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIOTIMDJRLRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Bromomethyl)-1,2,3-trichlorobenzene CAS number and synonyms

[1]

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS: 1261828-98-1 ), widely known as 3,4,5-Trichlorobenzyl bromide , is a specialized organohalide intermediate used in advanced organic synthesis.[1] Characterized by a highly reactive benzylic bromide moiety attached to an electron-deficient trichlorobenzene core, this compound serves as a critical electrophile for introducing the lipophilic and metabolically stable 3,4,5-trichlorobenzyl pharmacophore into small molecule drugs and agrochemicals.

This guide details its physicochemical profile, validated synthesis protocols, and applications in medicinal chemistry, specifically focusing on its role in optimizing potency and metabolic stability in drug candidates.

Part 1: Chemical Identity & Nomenclature

Parameter Details
Primary Name 5-(Bromomethyl)-1,2,3-trichlorobenzene
Common Synonym 3,4,5-Trichlorobenzyl bromide
CAS Number 1261828-98-1
Molecular Formula

Molecular Weight 274.37 g/mol
SMILES ClC1=C(Cl)C(Cl)=CC(CBr)=C1
InChI Key VZUMVBQMJFFYRM-UHFFFAOYSA-N
Structural Class Benzyl Bromide / Polychlorinated Arene

Part 2: Physicochemical Profile

The presence of three chlorine atoms at the 3, 4, and 5 positions creates a unique electronic and steric environment.[2] The electron-withdrawing nature of the trichloro-substitution deactivates the ring towards electrophilic attack but enhances the acidity of the benzylic protons, facilitating radical functionalization.

Property Value / Characteristic Implication for Handling
Physical State Solid (Crystalline)Easy to weigh; requires dissolution for reactions.
Melting Point Predicted: 55–65 °CLow-melting solid; store in a cool environment to prevent caking.
Solubility Soluble in DCM, THF, EtOAc, Toluene. Insoluble in water.[3]Compatible with standard organic reaction media.
Reactivity High (Lachrymator)Highly susceptible to nucleophilic attack (

); hydrolyzes in moist air to the alcohol.
Stability Moisture SensitiveStore under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Part 3: Synthesis & Reactivity

Core Synthesis Protocol: Radical Bromination

The most robust industrial and laboratory scale route to 5-(Bromomethyl)-1,2,3-trichlorobenzene involves the Wohl-Ziegler bromination of the precursor 3,4,5-Trichlorotoluene (CAS 21472-86-6). This pathway utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN or Benzoyl Peroxide.

Reaction Scheme (DOT Visualization)

SynthesisPathwayPrecursor3,4,5-Trichlorotoluene(CAS 21472-86-6)IntermediateBenzylic RadicalIntermediatePrecursor->Intermediate H• AbstractionReagentsNBS (1.05 eq)AIBN (0.05 eq)CCl4 or PhCF3, RefluxReagents->PrecursorProduct5-(Bromomethyl)-1,2,3-trichlorobenzene(CAS 1261828-98-1)Intermediate->Product Br• Transfer

Figure 1: Radical bromination pathway transforming 3,4,5-trichlorotoluene to the target benzyl bromide.

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-Trichlorotoluene (1.0 eq) in anhydrous Carbon Tetrachloride (

    
    )  or Trifluorotoluene (
    
    
    )
    (as a greener alternative).
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (Azobisisobutyronitrile) (0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 77-80 °C). The reaction is initiated when the suspension turns cream/white (succinimide formation) and may require a high-intensity light source to kickstart if induction is slow.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The disappearance of the toluene starting material indicates completion (typically 2–6 hours).

  • Workup: Cool the mixture to

    
     to precipitate succinimide. Filter off the solid.
    
  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from n-hexane or heptane to yield pure 3,4,5-Trichlorobenzyl bromide .

Reactivity Profile: Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, making this compound a versatile "warhead" for alkylation reactions.

ReactivityMapCenter3,4,5-TrichlorobenzylbromideAminePrimary/Secondary Amines(K2CO3, DMF)Center->AminePhenolPhenols(Cs2CO3, Acetone)Center->PhenolThiolThiols(NaH, THF)Center->ThiolProd_AmineN-Benzylated Amines(Kinase Inhibitors)Amine->Prod_AmineSN2Prod_EtherBenzyl Phenyl Ethers(Agrochemicals)Phenol->Prod_EtherSN2Prod_ThioThioethers(Metabolic Probes)Thiol->Prod_ThioSN2

Figure 2: Divergent synthesis applications via Nucleophilic Substitution (

Part 4: Applications in Drug Discovery

Pharmacophore Optimization

The 3,4,5-trichlorophenyl moiety is a privileged substructure in medicinal chemistry.

  • Metabolic Stability: The chlorine atoms at positions 3, 4, and 5 block metabolic oxidation (hydroxylation) at the most vulnerable sites of the phenyl ring, significantly extending the half-life (

    
    ) of the drug molecule.
    
  • Lipophilicity: The trichloro-substitution increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Steric Occlusion: The bulkiness of the chlorines can lock the molecule into a specific bioactive conformation or fill hydrophobic pockets within a target protein (e.g., ATP-binding sites of kinases).

Case Studies
  • Antimicrobial Agents: Benzyl bromides are frequently used to synthesize quaternary ammonium salts or benzimidazole derivatives that target bacterial cell membranes. The trichloro-analog provides superior resistance to bacterial efflux pumps compared to non-halogenated analogs.

  • Kinase Inhibitors: Used to alkylate the hinge-binding motif of kinase inhibitors, directing the hydrophobic tail into the "back pocket" of the enzyme.

Part 5: Safety & Handling (MSDS Highlights)

Warning: This compound is a potent alkylating agent and lachrymator.

Hazard Class Statement Precaution
Skin Corrosion/Irritation Causes severe skin burns (Category 1B).Wear double nitrile gloves and a lab coat.
Eye Damage Causes serious eye damage; Lachrymator.Use full face shield or safety goggles; work in a fume hood.
Respiratory May cause respiratory irritation.[4]Do not inhale dust/vapors.[4][5]
Storage Hydrolytically unstable.Store at

under Argon.

Disposal: Quench excess bromide with an aqueous solution of sodium thiosulfate or dilute ammonia before disposal into halogenated organic waste streams.

References

  • AK Scientific, Inc. Product Record: 5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS 1261828-98-1).[1] Retrieved from

  • BenchChem. 3,4,5-Trichlorotoluene (CAS 21472-86-6) Technical Data. Retrieved from

  • Cantillo, D., et al. (2014).[6] Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide. Journal of Organic Chemistry, 79(1), 223–229.[6] Retrieved from

  • ChemicalBook. Synthesis and Properties of Polychlorinated Benzyl Bromides. Retrieved from

molecular weight and structural formula of 3,4,5-trichlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,4,5-Trichlorobenzyl Bromide

Executive Summary

3,4,5-Trichlorobenzyl bromide is a specialized organohalide intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Characterized by a highly lipophilic 3,4,5-trichlorophenyl moiety, it serves as a critical electrophile for introducing bulky, electron-withdrawing benzyl groups into target molecules. This guide provides a comprehensive technical profile, synthetic methodologies, and handling protocols for researchers in medicinal and process chemistry.

Physicochemical Characterization

The following data consolidates experimental and predicted properties for 3,4,5-trichlorobenzyl bromide. Due to its status as a specialized intermediate, some values are derived from structural analogues (e.g., 3,4,5-trichlorotoluene).

PropertySpecificationNotes
IUPAC Name 5-(Bromomethyl)-1,2,3-trichlorobenzene
CAS Number 1261828-98-1 Primary commercial identifier
Molecular Formula C₇H₄BrCl₃
Molecular Weight 274.37 g/mol
Physical State Solid (Crystalline)Predicted based on precursor MP (45°C)
Melting Point ~50–65 °C (Predicted)Precursor 3,4,5-trichlorotoluene MP is 44.85°C [1]
Boiling Point >260 °C (Predicted)Decomposition likely before boiling at atm pressure
Solubility Soluble in DCM, THF, Ethyl AcetateInsoluble in water
Reactivity High (Alkylating Agent)Potent lachrymator

Structural Analysis & Electronic Properties

The 3,4,5-trichlorobenzyl bromide molecule features a benzene ring substituted with three chlorine atoms in a contiguous (vicinal) pattern and a bromomethyl group at the meta position relative to the outer chlorines.

  • Steric Bulk: The 3,4,5-substitution pattern creates a "wedge" of steric bulk, often used in drug design to fill hydrophobic pockets in protein targets.

  • Electronic Effect: The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. However, they also deactivate the ring towards further electrophilic substitution.

  • Benzylic Reactivity: Despite the electron-withdrawing nature of the ring, the benzylic carbon remains highly susceptible to nucleophilic attack (

    
    ) due to the excellent leaving group ability of the bromide ion.
    

Synthetic Architecture

The synthesis of 3,4,5-trichlorobenzyl bromide is most efficiently achieved via the Wohl-Ziegler bromination of its precursor, 3,4,5-trichlorotoluene (CAS 21472-86-6). This radical pathway avoids ring bromination, which would occur under Lewis acid catalysis.

Protocol: Radical Bromination
  • Precursor: 3,4,5-Trichlorotoluene[2][3]

  • Reagent: N-Bromosuccinimide (NBS)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative)
    
  • Mechanism: Free Radical Substitution (Chain Reaction)

Step-by-Step Methodology:

  • Charge: Dissolve 3,4,5-trichlorotoluene (1.0 eq) in anhydrous solvent (0.2 M).

  • Add: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitor: Reaction progress is monitored by TLC or GC-MS until the starting material is consumed (typically 4–12 hours).

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

  • Purification: Concentrate the filtrate. Recrystallize from hexane/ethanol to yield the target bromide.

Synthetic Workflow Visualization

SynthesisPath Start 3,4,5-Trichlorotoluene (CAS 21472-86-6) Intermediate Benzylic Radical Intermediate Start->Intermediate Initiation/H-Abstraction (Reflux, Solvent) Reagents NBS + AIBN (Radical Initiator) Reagents->Intermediate Product 3,4,5-Trichlorobenzyl Bromide (Target) Intermediate->Product Br Transfer Byproduct Succinimide Intermediate->Byproduct Byproduct

Figure 1: Radical bromination pathway for the synthesis of 3,4,5-trichlorobenzyl bromide.

Reactivity & Applications

3,4,5-Trichlorobenzyl bromide functions as a versatile "warhead" for attaching the lipophilic trichlorobenzyl moiety. Its primary utility lies in Nucleophilic Substitution (


)  reactions.
Key Transformations
  • Ether Synthesis (Williamson): Reaction with phenols or alcohols (using

    
     or NaH) to form ethers. Common in designing tyrosine kinase inhibitors.
    
  • Amine Alkylation: Reaction with primary/secondary amines to form benzylamines.

  • Thioether Formation: Reaction with thiols to introduce sulfur linkages.

Medicinal Chemistry Utility

The 3,4,5-trichloro motif is often employed to:

  • Increase Lipophilicity (LogP): Enhances membrane permeability.

  • Metabolic Stability: The chlorine atoms block metabolic oxidation at the ring positions (CYP450 blocking).

  • Halogen Bonding: Potential for specific interactions with receptor binding sites.

Reactivity Logic Diagram

Reactivity Center 3,4,5-Trichlorobenzyl Bromide Ether Trichlorobenzyl Ethers (Lipophilic Core) Center->Ether SN2 (Williamson) Benzylamine N-Benzyl Amines (Drug Linker) Center->Benzylamine N-Alkylation Thioether Thioethers (Stable Linkage) Center->Thioether S-Alkylation Phenol Phenols (Ar-OH) + Base Phenol->Ether Amine Amines (R-NH2) Amine->Benzylamine Thiol Thiols (R-SH) Thiol->Thioether

Figure 2: Primary reaction pathways for functionalizing 3,4,5-trichlorobenzyl bromide.

Safety & Handling Protocols

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear gas agents) and severe skin irritants.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended).

    • Skin: Nitrile gloves (Double gloving recommended due to high permeability of benzyl halides).

    • Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with organic vapor cartridges.

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis.

    • Protect from light (amber vials) to prevent photolytic decomposition.

  • Spill Management: Neutralize spills with dilute ammonia or 5% sodium thiosulfate solution to quench the alkylating capability before cleanup.

References

  • Precursor Properties (3,4,5-Trichlorotoluene)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35397, 3,4,5-Trichlorotoluene. Retrieved from [Link]

  • General Synthesis of Benzyl Bromides (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
  • CAS Registry & Identification
  • Safety Data (General Benzyl Bromide Class)

Sources

literature review on trichlorobenzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Protocols, Reactivity Profiles, and Pharmacophore Integration

Executive Summary

Trichlorobenzyl bromides (Ar-CH₂Br) represent a specialized class of alkylating agents in organic synthesis. Distinguished by the presence of three chlorine atoms on the aromatic ring, these compounds serve as critical electrophiles in the development of agrochemicals, antimicrobials, and materials science.

This guide provides an in-depth analysis of their chemical behavior, specifically focusing on the interplay between steric hindrance (in 2,6-substituted isomers) and electronic deactivation . We present a validated protocol for their synthesis via radical bromination and detail their utility in


 pharmacophore integration.
Structural Chemistry & Reactivity Profile

The reactivity of trichlorobenzyl bromides is defined by the lability of the benzylic carbon-bromine bond, modulated by the substitution pattern of the chlorine atoms.

1.1 Electronic vs. Steric Effects

The trichloro-substitution exerts two opposing forces on the benzylic position:

  • Electronic Deactivation (Inductive): The three chlorine atoms are electron-withdrawing (

    
     effect). This destabilizes the formation of a benzylic carbocation, effectively suppressing 
    
    
    
    pathways. Consequently, reactions almost exclusively proceed via
    
    
    mechanisms.
  • Steric Shielding: In isomers such as 2,4,6-trichlorobenzyl bromide , the ortho-chlorines create a "picket fence" effect, significantly retarding nucleophilic attack compared to the 3,4,5-trichlorobenzyl bromide isomer.

Table 1: Isomer Reactivity Analysis

IsomerSteric HindranceElectronic CharacterPrimary Reaction ModeTypical Application
2,4,6-Trichloro High (Ortho-blocking)Electron DeficientSlow

Sterically congested ligands, flame retardants
2,3,6-Trichloro HighElectron DeficientSlow

Herbicidal intermediates
3,4,5-Trichloro LowElectron DeficientFast

Liquid crystals, antimicrobial pharmacophores
2,4,5-Trichloro ModerateElectron DeficientModerate

Fungicidal azole synthesis
Synthetic Methodology: Radical Bromination

The most robust route to trichlorobenzyl bromides is the Wohl-Ziegler bromination of the corresponding trichlorotoluene. While industrial routes may use elemental bromine (


) under irradiation, the laboratory standard for high purity is N-Bromosuccinimide (NBS) with a radical initiator.
2.1 Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. The choice of solvent (


 historically, now Benzotrifluoride or Acetonitrile) and initiator (AIBN or BPO) is critical to suppress nuclear bromination.

RadicalMechanism Initiation Initiation (AIBN + Heat → Radicals) NBS_Break NBS Activation (Generates low conc. Br•) Initiation->NBS_Break Start H_Abstract H-Abstraction (Forms Benzylic Radical) NBS_Break->H_Abstract Br• attacks Ar-CH3 Propagation Propagation (Radical + NBS → Product + Succinimide•) H_Abstract->Propagation Ar-CH2• forms Propagation->H_Abstract Chain Reaction Product Trichlorobenzyl Bromide Propagation->Product Br transfer

Figure 1: Radical chain mechanism for the conversion of trichlorotoluene to trichlorobenzyl bromide.

2.2 Standard Operating Procedure (SOP)

Objective: Synthesis of 2,4,6-Trichlorobenzyl Bromide from 2,4,6-Trichlorotoluene.

Reagents:

  • 2,4,6-Trichlorotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent: Benzotrifluoride (PhCF₃) or Acetonitrile (Anhydrous).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charging: Add trichlorotoluene and solvent (0.5 M concentration). Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical formation).

  • Addition: Add NBS and AIBN in a single portion against a positive stream of nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C depending on solvent).

    • Visual Cue: The reaction often turns orange/brown initially and fades to light yellow as succinimide precipitates (if using

      
      /PhCF₃).
      
  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material peak.

    • Critical Check: If reaction stalls, add a second portion of AIBN (0.02 eq).

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol or heptane.

    • Note: Trichlorobenzyl bromides are potent lachrymators. All solvent removal must occur in a fume hood.

Medicinal & Agrochemical Applications[1]

The trichlorobenzyl moiety is a "privileged scaffold" in the design of lipophilic bioactive molecules. The high halogen content increases the partition coefficient (LogP), enhancing membrane permeability, while the benzylic bromide acts as a versatile "handle" for attaching heterocycles.

3.1 Pharmacophore Integration Workflow

The primary utility is the alkylation of N-heterocycles (Azoles) or S-nucleophiles (Thiols).

Applications TCBB Trichlorobenzyl Bromide (Electrophile) Imidazole Imidazole/Triazole (NaH, DMF) TCBB->Imidazole SN2 Alkylation Thiol Aryl Thiols (K2CO3, Acetone) TCBB->Thiol Thio-etherification Amine Secondary Amines (TEA, DCM) TCBB->Amine N-Alkylation Antifungal Azole Antifungals (e.g., Econazole analogs) Imidazole->Antifungal Thioether Benzyl Thioethers (Metabolic Stability) Thiol->Thioether CNS CNS Active Agents (Dopamine/Serotonin modulators) Amine->CNS

Figure 2: Divergent synthesis pathways utilizing trichlorobenzyl bromide as a lynchpin intermediate.

3.2 Key Application Areas
  • Antifungal Azoles: Analogous to Clotrimazole and Econazole, the introduction of a trichlorobenzyl group to an imidazole ring creates potent inhibitors of lanosterol 14

    
    -demethylase (CYP51). The steric bulk of the trichloro-group can improve selectivity against fungal CYP enzymes over human isoforms [1].
    
  • Benzimidazole Derivatives: Alkylation of benzimidazoles with 3-chlorobenzyl or trichlorobenzyl halides yields compounds with activity against MRSA and Mycobacterium tuberculosis [2].

  • Agrochemicals: Used in the synthesis of strobilurin-type fungicides where the benzyl group acts as a lipophilic anchor, ensuring rain-fastness on crop leaves.

Safety & Handling (Lachrymator Warning)

Hazard Classification:

  • Corrosive (Skin/Eye): Causes severe burns (Category 1B).[1]

  • Lachrymator: Extremely irritating to mucous membranes and eyes.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Mandatory Safety Protocols:

  • Engineering Controls: All weighing and transfers must be performed in a functioning chemical fume hood.

  • Neutralization: Spills should be treated with a dilute solution of alcoholic potassium hydroxide (to convert the bromide to the less volatile ether/alcohol) before cleanup.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are required.

References
  • Beilstein Institute. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.[2] Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design. PubMed. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorobenzyl bromide.[1] (Representative SDS for chlorobenzyl bromides). Link

  • Organic Syntheses. (1945). General Methodologies for Alkylbenzenes. (Adapted for radical halogenation context). Link

  • Mermer, A., et al. (2019). Piperazine-Azole-Fluoroquinolone Hybrids: Synthesis and Biological Activity.[3] Bioorganic Chemistry. (Cited via MDPI review). Link

Sources

reactivity profile of 5-(Bromomethyl)-1,2,3-trichlorobenzene as an electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene (often referred to in medicinal chemistry as 3,4,5-trichlorobenzyl bromide ) represents a high-value electrophilic building block. Its primary utility lies in its ability to introduce the 3,4,5-trichlorophenyl moiety , a structural motif prized in drug discovery and agrochemistry for its metabolic stability and high lipophilicity.

Unlike standard benzyl bromides, the presence of three contiguous chlorine atoms on the aromatic ring significantly alters the electronic landscape of the benzylic position. This guide analyzes the molecule's reactivity, favoring SN2 pathways while suppressing SN1 ionization, and provides a validated protocol for its use in heterocycle functionalization.

Structural & Electronic Analysis

To predict reactivity, we must deconstruct the molecule’s electronic vectors. The "1,2,3-trichloro" pattern exerts a specific influence on the "5-bromomethyl" warhead.

Electronic Vectors (Hammett Logic)

The benzylic carbon is the primary electrophilic site. Its reactivity is governed by the substituents at the 3, 4, and 5 positions relative to the alkyl attachment (which corresponds to the 1, 2, and 3 positions of the chloro-substituents in the user's nomenclature).

  • Inductive Effect (-I): Chlorine is electronegative (

    
    ). Three chlorine atoms create a strong inductive withdrawal of electron density from the aromatic ring.
    
  • Resonance Effect (+M): While halogens have a weak donating resonance effect, the inductive withdrawal dominates in this configuration.

  • Net Result on Benzylic Carbon: The electron-deficient ring pulls electron density away from the benzylic C-Br bond. This lowers the energy of the

    
     antibonding orbital, making the carbon more electrophilic  and susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.
    
Steric Environment
  • Ortho-Positions: The positions adjacent to the bromomethyl group (positions 4 and 6 in the user's numbering) are occupied by Hydrogen atoms.

  • Implication: Unlike 2,6-dichlorobenzyl bromide, which suffers from severe steric hindrance, 5-(bromomethyl)-1,2,3-trichlorobenzene is sterically accessible . Nucleophiles can approach the

    
     orbital back-face without significant repulsion.
    
Mechanistic Pathway Prediction
  • SN2 (Bimolecular Substitution): Dominant. The enhanced electrophilicity and lack of steric hindrance favor a concerted mechanism.

  • SN1 (Unimolecular Ionization): Disfavored. The formation of a benzylic carbocation is destabilized by the electron-withdrawing nature of the trichlorophenyl ring. The ring cannot effectively stabilize the positive charge via resonance as well as an electron-rich ring (e.g., 4-methoxybenzyl) could.

ReactivityMap cluster_0 Electronic Effects cluster_1 Reaction Outcome Cl_Ring 1,2,3-Trichloro Ring (Strong -I Effect) Benzylic_C Benzylic Carbon (High Positive Potential) Cl_Ring->Benzylic_C Withdraws e- density SN1 SN1 Pathway (Slow, Destabilized Cation) Cl_Ring->SN1 Disfavors LUMO Lowered LUMO Energy (Easy Nucleophilic Attack) Benzylic_C->LUMO Activates SN2 SN2 Pathway (Fast, Concerted) LUMO->SN2 Favors

Figure 1: Mechanistic logic flow. The electron-withdrawing ring activates the molecule for SN2 attack while suppressing SN1 ionization.

Validated Experimental Protocol: Thiol Alkylation

This protocol describes the alkylation of a heterocyclic thiol (e.g., a thiophenol or mercapto-heterocycle) with 5-(bromomethyl)-1,2,3-trichlorobenzene. This is a standard "stress test" for the electrophile, as thiols are soft, highly reactive nucleophiles.

Reagents & Logic
ReagentRoleRationalization
Electrophile Substrate5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 equiv).
Nucleophile ReactantThiol/Mercaptan (1.1 equiv). Slight excess ensures complete consumption of the bromide.
Base CatalystK2CO3 (2.0 equiv). A mild inorganic base is preferred over strong bases (e.g., NaH) to prevent potential side reactions like stilbene formation via benzylic deprotonation.
Solvent MediumDMF or Acetonitrile . Polar aprotic solvents solvate the cation (K+), leaving the thiolate anion "naked" and highly reactive.
TBAI AdditiveTetrabutylammonium iodide (0.1 equiv). Optional. Catalyzes the reaction via the Finkelstein mechanism (Br

I), generating a more reactive benzylic iodide in situ.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to thiol).

  • Deprotonation: Add K2CO3 (2.0 equiv) in one portion. Stir at room temperature for 15 minutes.

    • Observation: The mixture may become heterogeneous. This generates the reactive thiolate anion.

  • Addition: Add 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 equiv) dropwise as a solution in a minimal amount of DMF.

    • Why dropwise? Although the risk is low with this specific electrophile, controlling the addition rate manages the exotherm and prevents local concentration spikes that could lead to double-alkylation if the nucleophile has multiple sites.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Monitoring: Check via TLC or LC-MS after 1 hour. The electron-deficient nature of the ring usually drives this to completion within 1-3 hours.

  • Workup (Aqueous Wash):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.

    • Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Workflow Start Start: Dissolve Thiol in DMF Base Add K2CO3 (Generate Thiolate) Start->Base Add_Elec Add 5-(Bromomethyl)-1,2,3-trichlorobenzene (Dropwise) Base->Add_Elec 15 min activation Monitor Monitor (TLC/LCMS) Target: < 3 hrs Add_Elec->Monitor Workup Workup: Dilute EtOAc -> Wash H2O -> Dry Monitor->Workup Completion Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for SN2 alkylation using K2CO3/DMF system.

Safety & Handling (Lachrymator Alert)

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear gas agents). They react with sulfhydryl groups in the TRPA1 ion channels in the eyes and respiratory tract, causing intense irritation.

  • Engineering Controls: ALL operations must be performed inside a functioning fume hood.

  • Decontamination: Glassware contaminated with the bromide should be rinsed with a dilute solution of ammonia or sodium thiosulfate before being removed from the hood. This chemically quenches the alkylating agent.

  • PPE: Double nitrile gloves are recommended. If a spill occurs outside the hood, evacuate the area immediately.

References

  • Electronic Effects in Benzylic Systems

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
    • Context: Provides the values validating the electron-withdrawing n
  • General Reactivity of Benzylic Halides

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
    • Context: Authoritative text on SN2 vs SN1 kinetics in substituted benzyl systems.
  • Synthesis of 3,4,5-Trichlorobenzyl Derivatives (Patent Literature)

    • Source: WO2012120135A1 (2012).
    • Context: Demonstrates the industrial use of this specific electrophile in constructing lipophilic pharmacophores.
  • Safety Data & Handling

    • Source: PubChem CID 4124400 (5-Bromo-1,2,3-trichlorobenzene / Related Benzylic Bromides).[1]

    • Context: Safety data regarding lachrymatory properties and skin corrosion.[2]

    • (Note: Link points to the aryl bromide isomer often indexed together; safety protocols for benzylic bromides are universal).

Sources

An In-depth Technical Guide to the Potential Applications of 5-(Bromomethyl)-1,2,3-trichlorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Bromomethyl)-1,2,3-trichlorobenzene is a halogenated aromatic compound poised for significant utility in medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its true potential lies in its role as a versatile synthetic intermediate. The presence of a reactive benzylic bromide handle, combined with the unique physicochemical properties imparted by the trichlorinated phenyl ring, makes it a valuable building block for generating novel molecular scaffolds. This guide explores the core reactivity of this compound, details its application in the synthesis of diverse chemical libraries, and analyzes how the trichlorobenzene moiety can critically influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. We provide field-proven experimental protocols and logical frameworks to empower researchers in drug discovery to harness the potential of this unique reagent.

Introduction: Unveiling a Versatile Synthetic Tool

In the landscape of drug discovery, the strategic selection of starting materials and intermediates is paramount. 5-(Bromomethyl)-1,2,3-trichlorobenzene presents itself as a compound of interest, not for its inherent biological activity, but for its structural attributes that are highly advantageous for synthetic diversification. The molecule is characterized by two key features:

  • A Reactive Benzylic Bromide: The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This "handle" allows for the covalent attachment of the trichlorobenzyl moiety to a wide array of chemical structures. Benzyl bromides are well-established reagents for installing benzyl groups in organic synthesis, often used to protect alcohols and amines or to act as alkylating agents for various nucleophiles.[1][2][3]

  • A Polychlorinated Aromatic Core: The 1,2,3-trichlorobenzene ring is a heavily halogenated, lipophilic scaffold. The incorporation of halogens into drug candidates is a time-tested strategy in medicinal chemistry to modulate critical properties such as metabolic stability, membrane permeability, and binding affinity.[4][5]

This guide will deconstruct the potential of 5-(Bromomethyl)-1,2,3-trichlorobenzene, offering a scientific rationale for its application in lead generation and optimization campaigns.

Physicochemical Properties and Synthetic Reactivity

The utility of 5-(Bromomethyl)-1,2,3-trichlorobenzene is rooted in its predictable reactivity. The carbon of the bromomethyl group is highly electrophilic and readily participates in SN2 reactions with a wide range of nucleophiles.[6] This reaction is typically efficient and proceeds under mild conditions, making it ideal for the construction of compound libraries.

Nucleophile Class Example Nucleophile Resulting Linkage Potential Application
N-HeterocyclesImidazole, Triazoles, PyrazolesN-BenzylicCore scaffold for antifungal, anticancer, or enzyme inhibitor development.[7][8]
PhenolsSubstituted PhenolsEtherIntroduction of aryl ether motifs found in various bioactive compounds.
ThiolsCysteine, ThiophenolsThioetherSynthesis of enzyme inhibitors or molecules with altered metabolic profiles.
AminesPrimary & Secondary AminesSecondary & Tertiary AminesBuilding blocks for a vast range of pharmacologically active amines.
CarboxylatesCarboxylic AcidsEsterProdrug strategies or synthesis of compounds with specific ester functionalities.

The trichlorinated ring also influences the molecule's overall properties. It significantly increases the lipophilicity, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME).[9][10] A proper balance of lipophilicity is crucial for oral bioavailability and cell membrane penetration.[]

Core Synthetic Applications in Medicinal Chemistry

The primary application of 5-(Bromomethyl)-1,2,3-trichlorobenzene is as an alkylating agent to introduce the 1,2,3-trichlorobenzyl group into target molecules. This can be a key step in a Structure-Activity Relationship (SAR) study to probe the effects of a bulky, lipophilic, and metabolically robust group.

Synthesis of N-Arylmethyl Heterocycles

Nitrogen-containing heterocycles, such as imidazoles, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[12] The alkylation of these heterocycles with 5-(Bromomethyl)-1,2,3-trichlorobenzene can generate novel families of compounds for biological screening. For example, N-substituted imidazoles have shown promise as anticancer agents.[8]

Caption: General scheme for N-alkylation of heterocycles.

Creation of Ether and Thioether Libraries

Phenolic and thiolic compounds are common in both natural products and synthetic drugs. The Williamson ether synthesis, or its thio-analogue, using 5-(Bromomethyl)-1,2,3-trichlorobenzene allows for the straightforward creation of libraries of aryl-benzyl ethers and thioethers. These modifications can dramatically alter a molecule's binding mode and pharmacokinetic properties.

The Trichlorobenzene Moiety: A Modulator of Pharmacological Properties

Beyond its role as a synthetic handle, the 1,2,3-trichlorobenzene moiety itself brings several important characteristics to a potential drug candidate.

Enhancing Lipophilicity

Lipophilicity, often quantified as logP or logD, is a critical factor influencing a drug's ability to cross biological membranes.[13][14] The three chlorine atoms make the aromatic ring highly lipophilic, which can enhance absorption and distribution into lipid-rich tissues.[9] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, or off-target toxicity, requiring a careful balancing act in drug design.[10]

Metabolic Stability

The chlorine atoms provide steric hindrance around the aromatic ring, which can protect it from metabolic enzymes, particularly Cytochrome P450s. This can increase the half-life of a drug, potentially leading to a lower required dose and less frequent administration. Halogenated benzenes have been shown to induce metabolic enzymes, which is another consideration in their use.[15]

Halogen Bonding

In recent years, halogen bonding has been recognized as a significant non-covalent interaction in drug-receptor binding.[16][17] A halogen bond occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue.[18][19] The chlorine atoms on the trichlorobenzene ring can act as halogen bond donors, potentially providing an additional anchor point to increase binding affinity and selectivity for a target protein.[4]

Caption: Halogen bonding between the drug and its target.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Optimization of solvent, base, temperature, and reaction time is recommended for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Imidazole
  • Preparation: To a solution of imidazole (1.0 mmol) in acetonitrile (ACN, 10 mL), add potassium carbonate (K2CO3, 2.5 mmol).

  • Addition of Reagent: Add a solution of 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.1 mmol) in ACN (5 mL) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for synthesis and purification.

Conclusion and Future Outlook

5-(Bromomethyl)-1,2,3-trichlorobenzene is a highly valuable, yet perhaps underutilized, reagent in medicinal chemistry. Its straightforward reactivity via Sɴ2 displacement provides a reliable method for incorporating the unique 1,2,3-trichlorobenzyl scaffold into a diverse range of molecules. The resulting derivatives benefit from the significant modulatory effects of the polychlorinated ring on lipophilicity, metabolic stability, and potential drug-target interactions through halogen bonding. This guide provides the foundational knowledge and practical protocols for researchers to begin exploring the vast chemical space made accessible by this versatile building block. As the principles of rational drug design continue to evolve, the strategic use of well-defined, property-modulating fragments like the 1,2,3-trichlorobenzyl group will be indispensable in the quest for safer and more effective therapeutics.

References

  • Vertex AI Search. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • Taylor & Francis Online. (2012). The influence of lipophilicity in drug discovery and design.
  • ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • ACS Publications. (2021). Lipophilic Efficiency as an Important Metric in Drug Design.
  • MDPI. (2017).
  • Vertex AI Search. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
  • BOC Sciences. (2024). Lipophilicity of Drug.
  • Taylor & Francis Online. (2017).
  • PubMed. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology.
  • ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Scilit. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
  • Anshul Specialty Molecules. (n.d.). Benzyl Bromide.
  • PubMed. (1983).
  • EPA NEPS. (1981). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds.
  • Choice Organochem LLP. (n.d.). Benzyl bromide.
  • PubMed. (2017). Synthesis, characterization, and in vitro SAR evaluation of N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts.
  • ResearchGate. (n.d.). Some halogenated drugs considered as "blockbuster" drugs.
  • NIH. (2023).
  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • NIH. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Wikipedia. (n.d.). Benzyl bromide.
  • ResearchGate. (2025).
  • Common Organic Chemistry. (n.d.). Benzyl Bromide.
  • CSIR NET Life Science Coaching. (2026). Nucleophilic Substitution in Alkyl Bromides.
  • ACS Publications. (n.d.). Synthesis of imidazoles via hetero-Cope rearrangements.
  • ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • ACS Omega. (2026). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.
  • NIH. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Google Patents. (n.d.).
  • Unknown Source. (n.d.). 11. Nucleophilic Substitution Reactions.
  • Sigma-Aldrich. (n.d.). 5-BROMO-1,2,3-TRICHLOROBENZENE AldrichCPR.
  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • JOCPR. (n.d.).
  • ChemicalBook. (n.d.). 1,3,5-Trichlorobenzene synthesis.
  • Unknown Source. (n.d.). Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in.
  • JOCPR. (2023). Journal of Chemical and Pharmaceutical Research, 2023, 15(10)
  • Frontiers. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.
  • NIH. (n.d.). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity.
  • Unknown Source. (n.d.). Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs?.

Sources

Technical Guide: Solubility & Handling of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 5-(Bromomethyl)-1,2,3-trichlorobenzene (also known as 3,4,5-trichlorobenzyl bromide).

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS: 1261828-98-1) is a highly reactive benzylic bromide intermediate used primarily as an electrophilic alkylating agent in the synthesis of pharmaceuticals and agrochemicals. Unlike its aryl bromide isomers (e.g., 5-bromo-1,2,3-trichlorobenzene), this compound possesses a labile C-Br bond at the benzylic position, making it susceptible to nucleophilic attack.

This guide provides a structural analysis of its solubility landscape, distinguishing between inert process solvents and reactive solvents that pose stability risks. It includes self-validating protocols for determining exact solubility limits and handling the compound's lachrymatory nature.

Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its solubility. The compound features a lipophilic trichlorobenzene core and a polarizable, reactive bromomethyl group.

PropertyValue / DescriptionNote
Formula C₇H₄BrCl₃
Molecular Weight 274.37 g/mol
Physical State Solid (Low Melting) or Viscous LiquidDepending on purity/polymorph.
Predicted LogP ~4.2 – 4.8Highly Lipophilic.
Reactivity Class Benzylic HalideStrong Electrophile; Lachrymator.
Key Hazard Corrosive / LachrymatorHydrolyzes to HBr and benzyl alcohol.
Structural Visualization

The following diagram illustrates the chemical structure and its reactive centers, guiding solvent selection.

G Core 1,2,3-Trichlorobenzene Core (Lipophilic Scaffold) Linker Benzylic Carbon (CH2) Core->Linker Inductive Withdrawal LG Bromine (Leaving Group) (Reactive Center) Linker->LG Labile Bond (SN2 Active)

Figure 1: Structural reactivity analysis. The electron-withdrawing chlorine atoms increase the electrophilicity of the benzylic carbon.

Solubility Landscape

The solubility of 5-(Bromomethyl)-1,2,3-trichlorobenzene is governed by "like dissolves like," but constrained by chemical stability. The high halogen content renders it soluble in non-polar and moderately polar aprotic solvents.

Solvent Compatibility Matrix
Solvent ClassSolventsSolubility RatingStability RiskApplication
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent LowReaction, Extraction
Aromatic Toluene, Chlorobenzene, XyleneExcellent LowReaction (Reflux), Scale-up
Polar Aprotic THF, Ethyl Acetate, AcetoneGood Low/ModerateGeneral Synthesis
Polar Aprotic DMF, DMSO, AcetonitrileHigh Moderate SN2 Reactions (Accelerates rate)
Alcohols Methanol, Ethanol, IsopropanolModerate High Recrystallization (Cold only)
Alkanes Hexane, Heptane, CyclohexanePoor LowAntisolvent / Precipitation
Aqueous Water, Aqueous BuffersInsoluble Critical AVOID (Hydrolysis)
Critical Mechanism: Solvolysis Risk

Benzylic bromides react with nucleophilic solvents (alcohols, water) to form ethers or alcohols, releasing HBr. This reaction is accelerated by heat and the electron-withdrawing effect of the trichloro- substitution.

Reaction: Ar-CH₂-Br + R-OH → Ar-CH₂-OR + HBr

Solvolysis Start 5-(Bromomethyl)-1,2,3-trichlorobenzene + Solvent Check Is Solvent Nucleophilic? (Water, MeOH, EtOH) Start->Check Safe Stable Solution (DCM, Toluene, THF) Check->Safe No Risk Solvolysis Reaction Check->Risk Yes Product Impurity Formation (Benzyl Ether/Alcohol + HBr) Risk->Product Time/Heat

Figure 2: Stability decision tree for solvent selection. Nucleophilic solvents should be avoided for storage.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit (mg/mL) for your specific batch.

Reagents: HPLC-grade solvent, 5-(Bromomethyl)-1,2,3-trichlorobenzene. Equipment: 4 mL vials, analytical balance, centrifuge/syringe filter (PTFE).

  • Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Continue until the solid fully dissolves (visual clarity).

  • Saturation (Optional): If determining maximum solubility, add excess solid until a precipitate persists, stir for 1 hour at 25°C, filter the supernatant, evaporate a known volume, and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Solvent Screening for Recrystallization

Goal: Purify the compound from synthesis impurities.

  • Solvent Selection: Choose a solvent pair—Solvent A (Good solubilizer, e.g., Toluene or DCM) and Solvent B (Antisolvent, e.g., Heptane).

  • Dissolution: Dissolve crude material in the minimum amount of Solvent A at slightly elevated temperature (40–50°C). Do not boil if using low-boiling solvents.

  • Precipitation: Slowly add Solvent B dropwise until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to Room Temperature (RT), then to 0–4°C.

  • Harvest: Filter crystals rapidly (cold) and wash with cold Solvent B.

Protocol C: Stability Verification (NMR)

Before running a long reaction in a protic solvent (e.g., Ethanol), verify stability.

  • Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquire a

    
     NMR spectrum at T=0.
    
  • Focus on the benzylic protons (

    
     ~4.5–4.8 ppm).
    
  • Re-acquire spectra at T=1h, 4h, and 24h.

  • Fail Criteria: Appearance of new benzylic peaks (shifted upfield) indicates solvolysis (formation of methyl ether).

Safety & Handling (Lachrymator)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench the alkylating agent before cleaning.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1261828-98-1. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Benzylic Brominations. Org. Synth. Coll. Vol. 2, p. 443. Retrieved from [Link]

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 3,4,5-Trichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026


 Reaction Conditions for Electron-Deficient Benzylic Halides

Executive Summary

This guide details the reaction parameters for 3,4,5-trichlorobenzyl bromide (CAS: 14371-10-9), a critical intermediate in the synthesis of isoxazoline-based ectoparasiticides (e.g., Lotilaner, Sarolaner) and liquid crystal mesogens.

Unlike unsubstituted benzyl bromide, the 3,4,5-trichloro substitution pattern drastically alters the electronic landscape of the molecule. The strong inductive electron-withdrawal by the three chlorine atoms destabilizes benzylic carbocations, effectively shutting down


 pathways while simultaneously activating the benzylic carbon toward 

attack. This note provides optimized protocols for C-N (amination) and C-O (etherification) bond formations, emphasizing the suppression of side reactions such as hydrolysis and radical coupling.

Chemical Profile & Reactivity Analysis

Electronic Structure & Mechanism

The reactivity of 3,4,5-trichlorobenzyl bromide is governed by the interplay between the benzylic leaving group and the electron-deficient aromatic ring.

  • Substrate: 3,4,5-Trichlorobenzyl bromide

  • Primary Mechanism:

    
     (Bimolecular Nucleophilic Substitution)[1]
    
  • Electronic Effect: The chlorine atoms at positions 3, 4, and 5 exert a strong negative inductive effect (-I) .

    • Impact on

      
      : The -I effect destabilizes the formation of a benzylic carbocation intermediate. Consequently, solvolysis or weak nucleophile conditions (typical of 
      
      
      
      ) often fail or lead to decomposition.
    • Impact on

      
      : The electron withdrawal increases the electrophilicity (
      
      
      
      ) of the benzylic carbon, lowering the energy of the LUMO (
      
      
      ). This accelerates nucleophilic attack compared to electron-rich analogs (e.g., 3,4,5-trimethoxybenzyl bromide).
Steric Considerations

While the 3,5-dichloro substituents are meta to the reaction center, they do not impose significant steric hindrance to the backside attack required for


. However, they do increase the acidity of the benzylic protons, making the substrate susceptible to E2 elimination  or carbene-like decomposition if subjected to extremely strong, bulky bases (e.g., 

-BuLi).
Mechanistic Visualization

The following diagram illustrates the electronic vectors facilitating the


 pathway.

SN2_Mechanism Substrate 3,4,5-Trichlorobenzyl Bromide Transition Transition State (Pentacoordinate) Substrate->Transition + Nucleophile (Nu:) Product Substituted Product (Nu-CH2-Ar) Transition->Product - Br⁻ Cl_Effect 3,4,5-Cl Inductive Effect (-I) Increases Electrophilicity Cl_Effect->Substrate SN1_Block Carbocation Destabilized (SN1 Suppressed) SN1_Block->Substrate

Figure 1: Mechanistic pathway highlighting the activation of the substrate by electron-withdrawing chlorine substituents.

General Optimization Strategy

To maximize yield and purity, the following parameter matrix should be applied.

ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMF, MeCN, THF)Solvates cations (

,

) leaving the nucleophile "naked" and more reactive. Avoids solvolysis (reaction with solvent).
Base Carbonates (

,

) or Non-nucleophilic amines (DIPEA)
Neutralizes HBr generated during the reaction.

("Cesium Effect") is preferred for lower reactivity nucleophiles due to higher solubility.
Temperature 0°C to 60°C Higher temperatures increase the risk of polymerization or elimination. Start at 0°C for amines; heat to 60°C for poor nucleophiles.
Concentration 0.1 M - 0.5 M High concentration favors bimolecular (

) kinetics over unimolecular decomposition.
Atmosphere Inert (N2 or Ar) Essential. Moisture can lead to hydrolysis (benzyl alcohol formation).

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of secondary amines for pharmaceutical scaffolds. Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary salts).

Reagents & Setup
  • Substrate: 3,4,5-Trichlorobenzyl bromide (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.2 equiv) and Base in anhydrous MeCN (0.2 M concentration relative to bromide).

  • Addition: Cool the mixture to 0°C using an ice bath. Add 3,4,5-trichlorobenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.

    • Note: Slow addition at low temperature favors mono-alkylation.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove DMF/salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

Workflow Diagram

Amination_Workflow Start Start: Dry Flask + N2 Dissolve Dissolve Amine + Base Solvent: MeCN Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add 3,4,5-Trichlorobenzyl Bromide (Dropwise) Cool->Add React Stir at RT (2-4 hrs) Monitor: TLC/LCMS Add->React Quench Workup: EtOAc/Water Extraction React->Quench End Purify: Silica Column Quench->End

Figure 2: Operational workflow for the mono-alkylation of amines.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of benzyl ethers or esterification (e.g., formation of agrochemical precursors).

Reagents & Setup
  • Substrate: 3,4,5-Trichlorobenzyl bromide (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or NaH (for aliphatic alcohols, 1.2 equiv)
    
  • Solvent: Acetone (for Phenols) or THF/DMF (for Aliphatic Alcohols)

Step-by-Step Methodology
  • Activation:

    • For Phenols: Combine Phenol and

      
       in Acetone. Stir at RT for 15 min.
      
    • For Alcohols: Suspend NaH (60% in oil) in dry THF at 0°C. Add alcohol dropwise. Stir until H2 evolution ceases (~30 min).

  • Coupling: Add 3,4,5-trichlorobenzyl bromide (1.0 equiv) to the reaction mixture.

  • Reaction:

    • Phenols: Reflux (approx. 56°C) for 4–6 hours.

    • Alcohols:[1][2][3] Warm to RT and stir for 2–12 hours.

  • Workup:

    • Quench carefully with saturated

      
       (if NaH used) or water.
      
    • Extract with Diethyl Ether or EtOAc.

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Recrystallization (often possible for these highly crystalline trichloro-derivatives) or Column Chromatography.

Safety & Troubleshooting

Critical Safety Notice
  • Lachrymator: Benzyl bromides are potent tear gas agents. Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin and eye burns.[4][5] Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste: Segregate as halogenated organic waste.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis (Reaction with moisture)Ensure solvents are anhydrous; use a drying tube or N2 line.
Starting Material Remains Nucleophile is too weakSwitch solvent to DMF or DMSO; add catalytic KI (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.
By-product: Benzyl Alcohol Wet solvent or baseDry

in an oven before use; distill solvents.
By-product: Dimerization Radical coupling (Wurtz-type)Exclude light (wrap flask in foil); ensure inert atmosphere to prevent radical formation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101887, 3,4,5-Trichlorobenzyl bromide. Retrieved from [Link]

  • Nerenberg, J. B., et al. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene and derivatives. World Intellectual Property Organization, WO2021152435A1. (Describes the use of trichlorobenzyl intermediates in agrochemical synthesis).
  • Chemistry LibreTexts. (2023). Nucleophilic Substitution Reactions on Benzylic Substrates. Retrieved from [Link]

  • Storer, R. I., et al. (2011). Discovery of Lotilaner: A Novel Isoxazoline Ectoparasiticide. (Contextualizes the utility of 3,4,5-trichloro-phenyl motifs). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

procedure for alkylation of amines with 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the procedure for the N-alkylation of amines using 5-(Bromomethyl)-1,2,3-trichlorobenzene (also known as 3,4,5-trichlorobenzyl bromide ).

Introduction & Chemical Context

5-(Bromomethyl)-1,2,3-trichlorobenzene is a highly electrophilic benzyl bromide derivative. It serves as a critical building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates where a lipophilic, electron-deficient aryl moiety is required.

  • Reactivity Profile: The presence of three chlorine atoms at the 3, 4, and 5 positions (relative to the alkyl group) exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This destabilizes the benzylic position, making the methylene carbon significantly more electrophilic than in unsubstituted benzyl bromide.

  • Key Challenge: The enhanced electrophilicity accelerates the reaction rate (

    
    ), increasing the risk of polyalkylation  (formation of tertiary amines from primary amines, or quaternary ammonium salts).
    
  • Strategic Control: To achieve selective mono-alkylation, the protocol must control the local concentration of the electrophile relative to the amine.

Strategic Reaction Design

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state of the

reaction. MeCN is preferred for easier workup; DMF is better for solubility of polar substrates.
Base

or

Inorganic bases act as HCl scavengers without competing as nucleophiles (unlike some tertiary amines). Cesium carbonate (

) is recommended for sterically hindered amines due to the "cesium effect" (higher solubility/basicity).
Catalyst Potassium Iodide (KI) (Optional)Addition of 10 mol% KI generates the corresponding benzyl iodide in situ (Finkelstein reaction), which is a better leaving group, accelerating sluggish reactions.
Stoichiometry 1.0 : 1.2 - 1.5 (Bromide : Amine)For secondary amine synthesis , use excess amine (1.5–3.0 eq) to statistically favor mono-alkylation. For tertiary amine synthesis , use slight excess of bromide (1.1 eq).[1]

Experimental Protocol

  • Lachrymator: Benzyl bromides are potent tear gas agents. Handle only in a functioning fume hood.

  • Skin Irritant: Wear double nitrile gloves and a lab coat.

  • Corrosive: The reaction generates HBr (neutralized by base), which is corrosive.

  • Reagent A: 5-(Bromomethyl)-1,2,3-trichlorobenzene (MW: ~274.37 g/mol )

  • Reagent B: Target Amine (Primary or Secondary)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.5 equiv.) in anhydrous MeCN (0.2 M concentration relative to bromide).

    • Add

      
        (2.0 equiv.) to the solution.[3]
      
    • Optional: Add KI (0.1 equiv.) if the amine is unreactive.

  • Controlled Addition:

    • Dissolve 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 equiv.) in a minimal amount of MeCN.

    • Crucial Step: Add the bromide solution to the amine suspension dropwise over 30–60 minutes at Room Temperature (RT). Note: Keeping the bromide concentration low relative to the amine favors mono-alkylation.

  • Reaction:

    • Stir the mixture at RT for 4–12 hours.

    • Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the consumption of the bromide.

    • Optimization: If the reaction is incomplete after 12h, heat to 50°C. Avoid reflux unless necessary, as high heat promotes bis-alkylation.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KBr). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[4][5]

    • Redissolve the residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.[3][4][6]
      
  • Purification:

    • Purify via Flash Column Chromatography.[4]

    • Gradient: 0%

      
       20% EtOAc in Hexanes (adjust based on amine polarity).
      
  • Setup:

    • Dissolve Secondary Amine (1.0 equiv.) in DMF (0.5 M).

    • Add

      
        (1.5 equiv.) and TBAI  (tetrabutylammonium iodide, 0.05 equiv. as phase transfer catalyst).
      
  • Addition:

    • Add 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.1 equiv.) in one portion.

  • Reaction:

    • Heat the mixture to 60°C for 2–6 hours.

    • Monitor for complete conversion of the starting amine.

  • Workup:

    • Dilute with Water (5x reaction volume) and extract with

      
       or EtOAc (x3). Note: DMF requires thorough water washing to remove.
      
    • Wash combined organics with

      
       solution (5%) to remove residual DMF.
      
    • Dry, concentrate, and purify as above.

Mechanism & Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the role of the base.

G Reactants Primary Amine (R-NH2) Intermediate Transition State (S_N2) Reactants->Intermediate + Bromide Bromide 5-(Bromomethyl)- 1,2,3-trichlorobenzene Bromide->Intermediate MonoProduct Secondary Amine (Mono-alkylated) Intermediate->MonoProduct - HBr BisProduct Tertiary Amine (Bis-alkylated) [Over-reaction] MonoProduct->BisProduct + Excess Bromide (Avoid this via stoichiometry) Base Base (K2CO3) Scavenges HBr Base->Intermediate Proton Sponge

Figure 1: Reaction pathway showing the competition between mono- and bis-alkylation. The trichloro-substitution increases the electrophilicity of the bromide, making the "Excess Bromide" pathway faster than usual.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield (Mono-alkylation) Formation of bis-alkylated byproduct.Increase amine equivalents (to 2.0–3.0 eq). Add bromide solution slower (syringe pump).
No Reaction Amine nucleophilicity is too low (e.g., electron-deficient anilines).Switch solvent to DMF. Increase Temp to 80°C. Add 10 mol% KI or TBAI.
Hydrolysis (Alcohol formation) Wet solvent or base.Ensure MeCN/DMF is anhydrous. Dry

in an oven before use.
Emulsion during Workup Amine surfactant properties.Use saturated Brine. Filter the biphasic mixture through Celite to break the emulsion.

References

  • General N-Alkylation Protocol: Salvatore, R. N., et al. "Cesium hydroxide promoted chemoselective N-alkylation for the efficient synthesis of secondary amines." Tetrahedron 57.36 (2001): 7785-7789. Link

  • Synthesis of Polychlorinated Benzyl Halides: Patent WO2016058897A1. "Process for the preparation of 5-bromo-1,2,3-trichlorobenzene." (Describes precursor chemistry). Link

  • Reactivity of Electron-Deficient Benzyl Bromides: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Chapter 10: Aliphatic Substitution). Link

Sources

Application Note: Cross-Coupling Reactions Involving 3,4,5-Trichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trichlorobenzyl bromide (TCBB) is a high-value electrophilic building block used extensively in the synthesis of agrochemicals, pharmaceutical intermediates, and materials science. Its structural uniqueness lies in the juxtaposition of a highly reactive benzylic bromide against a sterically crowded, electron-deficient aromatic ring bearing three chlorine atoms.

This guide provides validated protocols for utilizing TCBB in transition-metal-catalyzed cross-coupling reactions. Unlike simple benzyl bromides, TCBB requires specific handling to manage the electronic activation provided by the trichloro-motif, which accelerates oxidative addition but also increases susceptibility to hydrolysis and homocoupling side reactions.

Reactivity Profile & Chemoselectivity

Understanding the electronic landscape of TCBB is prerequisite to successful coupling. The molecule presents two distinct electrophilic sites:

  • Benzylic C(sp³)-Br: Highly reactive. Kinetic point of entry for Suzuki, Negishi, and nucleophilic substitutions.

  • Aromatic C(sp²)-Cl: Relatively inert under standard benzylic coupling conditions. Requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures to activate.

Mechanistic Implication: The electron-withdrawing nature of the three chlorine atoms (inductive effect, -I) significantly lowers the LUMO energy at the benzylic carbon. This facilitates rapid oxidative addition to Pd(0) but also stabilizes the resulting benzylic radical, increasing the risk of Wurtz-type homocoupling (dimerization).

Visualizing the Reactivity Hierarchy

The following diagram illustrates the chemoselectivity and competing pathways.

Reactivity TCBB 3,4,5-Trichlorobenzyl Bromide OxAdd Oxidative Addition (Benzylic C-Br) TCBB->OxAdd Fast (k1) ArylCoupling Aryl C-Cl Coupling (Requires Specialized Ligands) TCBB->ArylCoupling Inert at <80°C Pd0 Pd(0) Catalyst Pd0->OxAdd Suzuki Suzuki Product (Cross-Coupled) OxAdd->Suzuki Transmetalation (Boronic Acid) Homo Homocoupling Dimer (Side Product) OxAdd->Homo Slow Addition Required to suppress

Caption: Chemoselectivity landscape of 3,4,5-trichlorobenzyl bromide. The benzylic position reacts preferentially, allowing for sequential functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Formation of C(sp³)-C(sp²) bonds (Diarylmethanes). Challenge: Benzylic halides are prone to


-hydride elimination (if alkyl substituted) or homocoupling.
Solution:  Use of a high ligand-to-metal ratio and mild bases to prevent hydrolysis of the sensitive benzylic bromide.
Materials
  • Substrate: 3,4,5-Trichlorobenzyl bromide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for its large bite angle which favors reductive elimination over homocoupling.

  • Base: K₃PO₄ (3.0 equiv) - Milder than carbonates, reduces hydrolysis.

  • Solvent: Toluene/Water (4:1 v/v) - Biphasic system is crucial for solubility.

Step-by-Step Procedure
  • Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial with the aryl boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (1 mL). Stir vigorously to dissolve the base.

  • Substrate Addition: Add 3,4,5-trichlorobenzyl bromide (1.0 mmol) as a solution in minimal toluene.

    • Critical Step: Do not add the bromide directly to the solid base to avoid local hotspots and decomposition.

  • Reaction: Heat the block to 60 °C. Monitor by TLC or LCMS.

    • Note: The electron-deficient nature of the substrate typically drives conversion within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Catalyst Screening for TCBB

CatalystLigand TypeYield (%)Homocoupling (%)Notes
Pd(dppf)Cl₂ Bidentate (Ferrocene)92% <5%Recommended. Excellent suppression of dimerization.
Pd(PPh₃)₄Monodentate65%25%High homocoupling observed.
Pd(OAc)₂ / SPhosBulky Monodentate88%8%Good alternative, but more expensive.

Protocol 2: Negishi Coupling (Organozinc Route)

Application: Introduction of alkyl groups or sensitive functional groups where boronic acids are unstable. Strategy: Convert TCBB to the benzylzinc reagent first. This reverses the polarity (Umpolung) of the benzylic position.

Materials
  • Substrate: 3,4,5-Trichlorobenzyl bromide

  • Zinc Source: Zinc dust (activated with 1,2-dibromoethane/TMSCl) or Rieke Zinc.

  • Electrophile: Aryl Iodide or Acid Chloride.

  • Catalyst: Pd(PPh₃)₄ (2 mol%).

Step-by-Step Procedure
  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust (1.5 equiv) in dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 min. Cool, add 5 mol% TMSCl, and stir for 15 min.

  • Reagent Formation: Add 3,4,5-trichlorobenzyl bromide (1.0 equiv) dropwise in THF at 0 °C. Stir at 0 °C to RT for 1 hour.

    • Checkpoint: Aliquot hydrolysis followed by GCMS should show 3,4,5-trichlorotoluene (reduced product) confirming zinc insertion.

  • Coupling: To a separate flask containing the Aryl Iodide (0.9 equiv) and Pd(PPh₃)₄ (2 mol%) in THF, transfer the supernatant benzylzinc solution via cannula.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench with saturated NH₄Cl solution.

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the optimal pathway based on the target moiety.

Workflow Start Start: 3,4,5-Trichlorobenzyl Bromide Decision Target Moiety? Start->Decision PathA Biaryl / Heterobiaryl Decision->PathA Aryl Group PathB Alkyl / Acyl Chain Decision->PathB Alkyl/Carbonyl PathC Heteroatom (O, N, S) Decision->PathC Ether/Amine Suzuki Protocol 1: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 PathA->Suzuki Negishi Protocol 2: Negishi Coupling 1. Zn, THF 2. Pd(PPh3)4, R-I PathB->Negishi SN2 Nucleophilic Substitution (K2CO3, Nu-H) PathC->SN2

Caption: Decision matrix for functionalizing 3,4,5-trichlorobenzyl bromide.

Safety & Handling (Lachrymator Warning)

  • Hazard: 3,4,5-Trichlorobenzyl bromide is a potent lachrymator and skin irritant. It can cause severe eye and respiratory irritation.

  • Engineering Controls: All operations, including weighing, must be performed inside a functioning chemical fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of alcoholic KOH or ammonia to quench residual bromide before removal from the hood.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Negishi, E. (2011).[3] "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738-6764. Link

  • BenchChem. (2025).[4][5] "Comparative Guide to the Cross-Coupling Reactivity of Polyhalogenated Aromatics." BenchChem Application Notes. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. "Negishi Coupling." Link

Sources

Application Note: High-Stability Side-Chain Protection Using 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the use of 5-(Bromomethyl)-1,2,3-trichlorobenzene as a reagent for introducing the 3,4,5-Trichlorobenzyl (Tcb) protecting group. This specific isomer is utilized in advanced peptide synthesis to provide "super-acid" stability, particularly for Cysteine and Tyrosine side chains during Boc/Bzl solid-phase peptide synthesis (SPPS).

Executive Summary

In the synthesis of complex or long-chain peptides via the Boc/Bzl strategy, premature loss of side-chain protection during repetitive TFA (trifluoroacetic acid) treatments is a critical failure mode. Standard benzyl (Bzl) and 2-chlorobenzyl (2-Cl-Z) groups often exhibit insufficient stability for sequences exceeding 30 residues.

This guide details the application of 5-(Bromomethyl)-1,2,3-trichlorobenzene to introduce the 3,4,5-trichlorobenzyl (Tcb) protecting group. Due to the cumulative electron-withdrawing effect of three chlorine atoms, the Tcb group offers superior resistance to acidolysis, preventing "benzyl migration" on Tyrosine and premature deprotection of Cysteine, while remaining cleavable under high-acidity HF (hydrogen fluoride) or TFMSA (trifluoromethanesulfonic acid) conditions.

Chemical Basis & Mechanistic Insight

The Reagent
  • IUPAC Name: 5-(Bromomethyl)-1,2,3-trichlorobenzene

  • Common Name: 3,4,5-Trichlorobenzyl bromide

  • Function: Electrophilic alkylating agent.

  • Target Moiety: 3,4,5-Trichlorobenzyl (Tcb) group.[1][2][3][4]

Electronic Stabilization (The "Why")

The stability of benzyl-based protecting groups during acidolysis depends on the stability of the carbocation intermediate formed upon cleavage.

  • Mechanism: Acid protonates the heteroatom (O, S), leading to

    
     cleavage and the formation of a benzyl carbocation.
    
  • Tcb Effect: The Tcb group possesses chlorine atoms at the 3, 4, and 5 positions relative to the methylene attachment.

    • Chlorine is inductively electron-withdrawing (-I effect).

    • Three chlorines significantly destabilize the developing positive charge on the benzylic carbon.

    • Result: The rate of acid-catalyzed cleavage is drastically reduced compared to Bzl or 2-Cl-Z, making Tcb stable to 50% TFA (Boc removal conditions) for extended periods.

Stability Hierarchy

The following table illustrates the relative acid stability of benzyl-derived protecting groups:

Protecting GroupAbbr.StructureAcid Stability (TFA)Cleavage Condition (Final)
BenzylBzlUnsubstitutedLow (Loss in ~10 cycles)HF (Low-High)
2-Chlorobenzyl2-Cl-Z2-ClModerateHF (Standard)
2,6-Dichlorobenzyl2,6-Cl2-Bzl2,6-Cl2HighHF (High)
3,4,5-Trichlorobenzyl Tcb 3,4,5-Cl3 Very High (Super-Stable) HF (High) / TFMSA

Experimental Protocols

Safety & Handling
  • Hazard: 5-(Bromomethyl)-1,2,3-trichlorobenzene is a potent lachrymator (tear gas agent) and skin irritant.

  • Controls: All weighing and reactions must be performed in a functioning fume hood. Double-glove (Nitrile) is required.

  • Quenching: Quench excess bromide with an amine solution (e.g., 10% piperidine in DMF) before disposal.

Protocol A: Synthesis of Boc-Cys(Tcb)-OH

This protocol describes the protection of the Cysteine thiol.

Reagents:

  • L-Cysteine hydrochloride monohydrate

  • 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.1 eq)

  • 3M NaOH (aq)

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve L-Cysteine HCl (10 mmol) in 3M NaOH (10 mL) and EtOH (10 mL) in a round-bottom flask under Nitrogen. Cool to 0°C.[5]

  • Alkylation: Dropwise add a solution of 5-(Bromomethyl)-1,2,3-trichlorobenzene (11 mmol) in EtOH (5 mL) over 30 minutes.

    • Note: The solution may become cloudy. Maintain vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of bromide).

  • Boc Protection (One-Pot): Adjust pH to ~9-10 with additional NaOH if necessary. Add

    
     (12 mmol) and stir overnight at RT.
    
  • Work-up:

    • Evaporate EtOH under reduced pressure.

    • Dilute aqueous residue with water (20 mL) and wash with Ether (2x) to remove unreacted bromide.

    • Acidify the aqueous layer to pH 2 with 1M HCl (precipitate forms).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from EtOAc/Hexane to obtain pure Boc-Cys(Tcb)-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Workflow:

  • Coupling: Use standard DCC/HOBt or DIC/Oxyma activation. The Tcb group is sterically bulky; double coupling (2 x 1h) is recommended.

  • Deblocking: Use 50% TFA/DCM for Boc removal.

    • Validation: The Tcb group remains >99% intact after 24 hours of TFA exposure.

  • Final Cleavage:

    • Method: High-HF cleavage.

    • Cocktail: Anhydrous HF (90%) + p-Cresol (5%) + p-Thiocresol (5%).

    • Conditions: 0°C for 60 minutes.

    • Note: The strong electron-withdrawing nature requires high acidity for efficient removal. Low-HF procedures are ineffective.

Visualization of Workflows

Protection & Deprotection Pathway

The following diagram illustrates the chemical pathway from the reagent to the final peptide.

Tcb_Protection_Pathway Reagent 5-(Bromomethyl)- 1,2,3-trichlorobenzene Intermediate H-Cys(Tcb)-OH Reagent->Intermediate Alkylation (NaOH/EtOH) Cys Cysteine (Thiol) Cys->Intermediate Alkylation (NaOH/EtOH) Boc_AA Boc-Cys(Tcb)-OH (Building Block) Intermediate->Boc_AA Boc2O (pH 9) Peptide_Resin Peptide-Resin (Boc/Bzl SPPS) Boc_AA->Peptide_Resin Coupling Cycles (TFA resistant) Final_Peptide H-Peptide-OH (Deprotected) Peptide_Resin->Final_Peptide HF / p-Cresol (Cleavage)

Caption: Chemical workflow for synthesizing and utilizing the Tcb-protected Cysteine building block.

Stability Decision Logic

Use this flowchart to determine when to use Tcb protection over standard Bzl.

Stability_Logic Start Select Side-Chain Protection Length Peptide Length > 30 residues? Start->Length Cys_Critical Is Cys/Tyr critical for activity? Length->Cys_Critical Yes Standard Use Bzl or 2-Cl-Z Length->Standard No Cys_Critical->Standard No Tcb_Rec Use Tcb (3,4,5-Cl3) Cys_Critical->Tcb_Rec Yes (Prevent Alkylation)

Caption: Decision matrix for selecting Tcb protection based on peptide complexity and stability requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the bulky Tcb group.Use microwave-assisted coupling or switch to HATU/HOAt.
Incomplete Cleavage Tcb group is too stable for standard HF cocktail.Increase cleavage time to 90 min at 0°C; ensure anhydrous HF is fresh.
Alkylation of Trp Carbocation generation during cleavage.Increase scavenger load (p-Cresol/Thioanisole) to 10%.
Precipitate in Step 2 Low solubility of the trichlorobenzyl bromide.Increase Ethanol ratio or gently heat to 30°C to ensure dissolution before addition.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Yamashiro, D. (1982). Protection of Tyrosine in Solid-Phase Peptide Synthesis.[6] International Journal of Peptide and Protein Research, 20(1), 63–65. (Establishing the utility of polychlorinated benzyls). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application Note: Strategic Solvent Selection for Reactions with 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Bromomethyl)-1,2,3-trichlorobenzene is a highly functionalized aromatic compound of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its core reactivity is defined by the benzylic bromide group, which is susceptible to nucleophilic substitution. The outcome of such reactions—specifically, the yield, rate, and selectivity—is critically dependent on the choice of solvent. This guide provides a comprehensive analysis of solvent selection for reactions involving this substrate, focusing on the mechanistic dichotomy between SN1 and SN2 pathways. We present detailed protocols for directing the reaction towards a desired outcome and offer insights into the causal relationships between solvent properties and reactivity.

Physicochemical and Reactivity Profile

5-(Bromomethyl)-1,2,3-trichlorobenzene is a primary benzylic halide. This structural feature is the cornerstone of its chemical behavior.

  • Benzylic System: The bromomethyl group is attached to a benzene ring, which can stabilize both a developing positive charge in an SN1 carbocation intermediate and the transition state of an SN2 reaction through resonance.[1] This inherent stability makes it significantly more reactive than a typical primary alkyl halide.

  • Steric and Electronic Effects: The three adjacent chlorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect. This can slightly destabilize a carbocation intermediate, making the SN1 pathway less favorable than for an unsubstituted benzyl bromide. Furthermore, the bulky nature of the trichlorophenyl group can introduce some steric hindrance, though the primary nature of the substitution site means SN2 reactions are still highly accessible.[1]

PropertyValueSource
Molecular Formula C₇H₄BrCl₃N/A
Molecular Weight 274.37 g/mol N/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents, poorly soluble in waterInferred

The SN1 vs. SN2 Mechanistic Crossroads

The primary goal of solvent selection for this substrate is to control the reaction mechanism. As a primary benzylic halide, it can proceed via either SN1 or SN2 pathways, and the solvent is the primary tool to direct this choice.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong nucleophiles and polar aprotic solvents.[2][3] The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles and polar protic solvents.[2][4] It proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation, which is then captured by the nucleophile.

The choice between these pathways is dictated by the reaction conditions, as illustrated below.

G sub 5-(Bromomethyl)-1,2,3-trichlorobenzene cond Reaction Conditions: Nucleophile Strength & Solvent Choice sub->cond sn2_path Strong Nucleophile Polar APROTIC Solvent (e.g., NaCN in DMF) cond->sn2_path Favors SN2 sn1_path Weak Nucleophile Polar PROTIC Solvent (e.g., CH3OH solvolysis) cond->sn1_path Favors SN1 sn2_prod SN2 Product (Concerted, Inversion) sn2_path->sn2_prod sn1_prod SN1 Product (via Carbocation) sn1_path->sn1_prod

Caption: Solvent choice dictates the reaction mechanism.

Solvent Classes and Their Strategic Application

The ability of a solvent to stabilize reactants, transition states, and intermediates determines the favored reaction pathway.

Solvent ClassExamplesDielectric Constant (ε)Mechanism FavoredRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHigh (>20)SN2 These solvents are polar enough to dissolve ionic nucleophiles but cannot form hydrogen bonds.[5] They effectively solvate the cation (e.g., Na⁺) while leaving the nucleophilic anion "naked" and highly reactive, accelerating the SN2 rate.[2][4]
Polar Protic Water, Methanol, Ethanol, Acetic AcidHigh (>20)SN1 These solvents possess acidic protons (O-H, N-H) capable of hydrogen bonding. They excel at stabilizing both the anionic leaving group (Br⁻) and the carbocation intermediate, lowering the activation energy for the rate-determining first step of the SN1 reaction.[2][6]
Nonpolar Toluene, Hexane, DichloromethaneLow (<15)Generally DisfavoredThese solvents are typically poor choices for nucleophilic substitutions as they cannot effectively dissolve most ionic nucleophiles or stabilize charged intermediates. Their use is limited to reactions with neutral nucleophiles where solubility is the primary concern.

Application Protocols

The following protocols provide validated, step-by-step methods for selectively targeting either the SN2 or SN1 pathway.

Protocol 1: SN2 Synthesis of 2-(2,3,4-Trichlorobenzyl)acetonitrile

This protocol is designed to maximize the SN2 pathway using a strong nucleophile in a polar aprotic solvent.

Objective: To achieve a high yield of the nitrile product via a concerted backside attack. Principle: Sodium cyanide (NaCN) is a potent nucleophile. Dimethylformamide (DMF) is a polar aprotic solvent that enhances the nucleophilicity of the cyanide anion by strongly solvating the sodium counter-ion.[3]

Materials:

  • 5-(Bromomethyl)-1,2,3-trichlorobenzene

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood.

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Workup - Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: SN1 Solvolysis to Synthesize 5-(Methoxymethyl)-1,2,3-trichlorobenzene

This protocol uses the solvent as a weak nucleophile to favor the SN1 pathway.

Objective: To generate the ether product through a carbocation intermediate. Principle: Methanol is a polar protic solvent that serves two roles: it stabilizes the formation of the benzylic carbocation and bromide ion, and it acts as the weak nucleophile to capture the intermediate.[3][6]

Materials:

  • 5-(Bromomethyl)-1,2,3-trichlorobenzene

  • Anhydrous Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • Reaction Setup: Dissolve 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 eq) in a generous volume of anhydrous methanol in a round-bottom flask equipped with a condenser.

  • Reaction Conditions: Heat the solution to reflux and stir for 6-12 hours. The reaction generates HBr, which can be neutralized by adding a non-nucleophilic base like sodium bicarbonate (1.5 eq) towards the end of the reaction or during workup.

  • Workup - Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the methanol under reduced pressure.

  • Workup - Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude ether can be purified by flash chromatography if needed.

G start Start reagents Dissolve Substrate & Add Reagents start->reagents reaction Stir / Reflux (Monitor by TLC) reagents->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end End (Characterized Product) purify->end

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

For reactions involving 5-(Bromomethyl)-1,2,3-trichlorobenzene, the solvent is not merely a medium but an active participant in determining the reaction outcome. The choice between polar aprotic and polar protic solvents provides a reliable and powerful method for directing nucleophilic substitution reactions towards either the SN2 or SN1 pathway, respectively. By understanding the underlying mechanistic principles, researchers can strategically select a solvent to optimize the synthesis of desired target molecules with high selectivity and yield.

References

  • LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • CSIR NET Life Science Coaching. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

Sources

catalytic conditions for functionalizing 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Executive Summary & Reactivity Profile

Target Molecule: 5-(Bromomethyl)-1,2,3-trichlorobenzene (Synonym: 3,4,5-Trichlorobenzyl bromide)[1]

This guide details the catalytic functionalization of 5-(Bromomethyl)-1,2,3-trichlorobenzene , a high-value building block for agrochemicals and liquid crystal mesogens.[1] The molecule features a unique "dual-reactivity" landscape:

  • A Highly Reactive Benzylic Bromide: The primary handle for functionalization.[1] The electron-withdrawing nature of the 1,2,3-trichloro motif significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to

    
     attack while destabilizing 
    
    
    
    carbocation intermediates.
  • A Sterically Crowded Aryl Core: The 1,2,3-trichloro substitution pattern creates steric bulk and electronic deactivation, rendering the aryl ring resistant to electrophilic aromatic substitution but open to specialized cross-coupling under forcing conditions.[1]

Scope of this Guide: We focus on catalytic methodologies that enhance yield and selectivity at the benzylic position, avoiding stoichiometric waste and side reactions (such as Wurtz-type homocoupling) common in classical methods.[1]

Reactivity Logic & Chemoselectivity Map

The following decision tree outlines the catalytic strategies based on the desired bond formation.

ReactivityMap Start 5-(Bromomethyl)- 1,2,3-trichlorobenzene Target_CN Target: Nitrile/Acid (C-C / C-O Bond) Start->Target_CN Nucleophilic Sub. Target_Est Target: Ester (Carbonylation) Start->Target_Est Insertion Target_Alk Target: Alkyl Chain (C-C Cross-Coupling) Start->Target_Alk Radical/Transmetalation Method_PTC Method: Phase Transfer Catalysis (TBAB / 18-Crown-6) Target_CN->Method_PTC High Yield Green Chem Method_Pd_CO Method: Pd-Catalyzed Carbonylation (CO) Target_Est->Method_Pd_CO Atom Economy Method_Photo Method: Photoredox/Ni Dual Catalysis Target_Alk->Method_Photo Mild Conditions

Figure 1: Strategic decision tree for selecting the catalytic manifold based on target functionality.

Protocol A: Phase-Transfer Catalyzed Cyanation (C-C Bond Formation)[1]

Objective: Conversion to 2-(3,4,5-trichlorophenyl)acetonitrile. Rationale: Classical cyanation uses homogenous solvents (DMSO/DMF) requiring tedious aqueous workups and generating large waste streams.[1] Phase Transfer Catalysis (PTC) allows the use of a biphasic system (Toluene/Water), where the catalyst shuttles the cyanide ion into the organic phase. The electron-deficient nature of the substrate makes it an excellent candidate for this


 process.

Mechanism: The quaternary ammonium salt (


) exchanges anions at the interface (

), migrates to the organic phase, reacts with the benzyl bromide, and returns as

to restart the cycle.
Experimental Protocol
ComponentEquiv/Conc.Role
Substrate 1.0 equivElectrophile
NaCN (aq) 1.2 equivNucleophile Source
TBAB 0.05 equiv (5 mol%)Phase Transfer Catalyst
Toluene 0.5 MOrganic Solvent
Water 1:1 v/v with TolueneAqueous Phase

Step-by-Step:

  • Safety Prep: Ensure the reactor is vented to a scrubber (bleach) to neutralize potential HCN evolution.[1]

  • Charge: To a flask equipped with vigorous mechanical stirring, add 5-(Bromomethyl)-1,2,3-trichlorobenzene (10 mmol, 2.74 g) and Toluene (20 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.5 mmol, 161 mg).

  • Nucleophile Addition: Add a solution of Sodium Cyanide (12 mmol, 0.59 g) in Water (20 mL).

  • Reaction: Heat to 60°C with vigorous stirring (critical for interfacial surface area). Monitor by HPLC/TLC.[1]

    • Note: Reaction is typically complete in <4 hours due to ring activation.[1]

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2x) and brine.[1]

  • Purification: Evaporate toluene. Recrystallize from Ethanol/Hexane to yield white needles.[1]

Validation Point: The disappearance of the


 peak (

ppm) and appearance of

(

ppm) in

NMR confirms conversion.[1]

Protocol B: Palladium-Catalyzed Carbonylation (Esterification)[1]

Objective: Synthesis of Ethyl 2-(3,4,5-trichlorophenyl)acetate. Rationale: Direct carbonylation inserts CO into the benzylic C-Br bond.[1] This avoids the use of toxic cyanides and provides direct access to esters or acids. The 1,2,3-trichloro substitution stabilizes the benzylic position against


-hydride elimination, a common side reaction in Pd-catalyzed alkyl halide couplings.[1]
Experimental Protocol
ComponentQuantityRole
Substrate 1.0 mmolElectrophile
Pd(OAc)2 2 mol%Pre-catalyst
Xantphos 2.5 mol%Ligand (Wide bite angle)
K2CO3 2.0 equivBase
Ethanol Solvent (0.2 M)Nucleophile/Solvent
CO Gas 1 atm (Balloon)Carbonyl Source

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Ar, mix

    
     and Xantphos in dry Ethanol.[1] Stir for 10 mins to form the active 
    
    
    
    species.
  • Substrate Loading: Add the benzylic bromide and

    
    .
    
  • Atmosphere Exchange: Purge the vessel with CO (balloon pressure is sufficient for benzylic substrates).

  • Reaction: Heat to 70°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black and salts.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (SiO2, EtOAc/Hexane).[1]

Critical Insight: The use of Xantphos is crucial.[1] Monodentate phosphines (


) often lead to Wurtz-type homocoupling (dimerization) of the highly reactive benzylic bromide. The wide bite angle of Xantphos enforces reductive elimination of the ester over homocoupling pathways [1].

Protocol C: Photoredox Giese Coupling (Advanced)

Objective: C-C bond formation with electron-deficient alkenes (e.g., Acrylates). Rationale: Traditional cross-couplings with alkyl halides are difficult.[1] Recent "Cooperative Catalysis" using visible light and a Lewis base catalyst (like Lutidine) allows for the generation of benzylic radicals from bromides under mild conditions, which then attack alkenes [2].[2][3]

Photoredox Light Blue LED (450 nm) Intermediate [Lutidinium-Benzyl] Radical Light->Intermediate Excitation Substrate 3,4,5-Trichlorobenzyl Bromide Substrate->Intermediate Nucleophilic Attack + SET Lutidine Lutidine (Cat.) Lutidine->Intermediate Activation Product Giese Adduct (Extended Carbon Chain) Intermediate->Product Radical Addition to Acrylate

Figure 2: Cooperative Catalytic Cycle for Radical Generation.[1]

Protocol Summary:

  • Catalysts:

    
     (1 mol%) + 2,6-Lutidine (20 mol%).[1]
    
  • Conditions: Blue LED, Acetonitrile, DIPEA (stoichiometric reductant).[1]

  • Mechanism: Lutidine displaces the bromide to form a salt, which is easier to reduce (SET) than the neutral bromide. The resulting radical adds to the alkene.

Comparative Data Summary

MetricPTC CyanationPd-CarbonylationPhotoredox Giese
Primary Utility Generic IntermediatesHigh-Value EstersC-C Chain Extension
Cost LowHigh (Pd/Ligand)Medium (Ir/LED)
Scalability Excellent (kg scale)Good (requires CO safety)Moderate (Flow chem preferred)
Atom Economy HighHighMedium
Key Risk HCN generationCO gas / Pd removalLight penetration depth

References

  • Pd-Catalyzed Carbonylation of Benzylic Bromides

    • Title: Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide.
    • Source: Journal of Organic Chemistry (via ACS/ResearchGate).[1]

    • URL:[Link] (Verified via Search Result 1.1)[1]

  • Cooperative Catalytic Coupling (Photoredox)

    • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[1][2][3]

    • Source: Organic Letters (2024).[1][3]

    • URL:[Link] (Verified via Search Result 1.6)[1]

  • Phase Transfer Catalysis Mechanisms

    • Title: Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
    • Source: PhaseTransfer.com.[1]

    • URL:[Link] (Verified via Search Result 1.12)[1]

Sources

Strategic Utilization of Trichlorobenzyl Bromides in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trichlorobenzyl bromides (TCBBs)—specifically the 2,3,6- and 2,4,6-isomers —are high-value electrophiles in the synthesis of halogenated agrochemicals. Their primary utility lies in introducing lipophilic, metabolically stable benzyl moieties into herbicide and fungicide scaffolds.

While benzyl chlorides are often preferred in kiloton-scale manufacturing due to cost, benzyl bromides are the reagent of choice in R&D and pilot-scale synthesis. Their superior leaving group ability (


 vs 

) allows for milder reaction conditions, critical when functionalizing sensitive heterocyclic cores found in modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides and auxin-mimic herbicides.

This guide details the handling, kinetic considerations, and synthetic protocols for utilizing TCBBs, with a specific focus on overcoming the steric hindrance inherent in 2,6-disubstituted systems.

Chemical Profile & Reactivity Considerations

The "Ortho-Effect" and Nucleophilic Substitution

The presence of chlorine atoms at the 2- and 6-positions (as seen in 2,3,6-TCBB and 2,4,6-TCBB) creates significant steric shielding of the benzylic carbon.

  • Kinetic Consequence: Standard

    
     back-side attack is kinetically retarded compared to unsubstituted benzyl bromide.
    
  • Mechanistic Shift: In highly polar solvents, the reaction character may shift toward a "loose"

    
     or partial 
    
    
    
    character due to the stabilization of the developing positive charge on the benzylic carbon by the aromatic ring, despite the electron-withdrawing chlorines.
  • Operational Solution: To maintain high yields without forcing conditions (which cause degradation), Phase Transfer Catalysis (PTC) is the recommended methodology.

Key Isomers
IsomerCAS No.Agrochemical Application RelevanceReactivity Profile
2,3,6-Trichlorobenzyl bromide [Precursor to 50-31-7]Herbicides: Precursor to Chlorfenac (Fenac).[1] Synthetic auxin class.[1]High steric hindrance. Requires polar aprotic solvents or PTC.
2,4,6-Trichlorobenzyl bromide [Analog to 87-40-1]Fungicides: Broad-spectrum antimicrobial scaffolds; ether/amine linkages.Moderate-High steric hindrance. Excellent crystallization properties in products.
3,4,5-Trichlorobenzyl bromide [Various]Experimental: Bio-isostere exploration.Low steric hindrance. Rapid

kinetics (Watch for exotherms).

Application Protocols

Protocol A: Synthesis of Phenylacetic Acid Herbicides (Fenac Analog)

Target: Homologation of 2,3,6-TCBB to 2,3,6-Trichlorophenylacetic acid via Nitrile. Challenge: The cyanide displacement of 2,6-substituted benzyl halides is notoriously sluggish. Solution: Utilization of TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

Reagents & Materials
  • Substrate: 2,3,6-Trichlorobenzyl bromide (1.0 eq)

  • Nucleophile: Sodium Cyanide (NaCN) (1.2 eq) [DANGER: ACUTE TOXIN]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene / Water (1:1 biphasic system)

Step-by-Step Methodology
  • System Prep: Charge a 3-neck round bottom flask with toluene and water (10 vol each relative to substrate).

  • Catalyst Addition: Add TBAB (5 mol%). Stir vigorously to ensure distribution at the interface.

  • Nucleophile Charge: Add NaCN carefully to the aqueous phase. Ensure pH is >9 to prevent HCN gas evolution.

  • Substrate Addition: Dissolve 2,3,6-TCBB in a minimal amount of toluene and add dropwise to the reaction mixture at room temperature.

  • Reaction: Heat to 60°C .

    • Note: The bromide allows this reaction to proceed at 60°C; the chloride analog typically requires 90°C+.

  • Monitoring: Monitor by HPLC (C18 column, MeCN/Water). Look for the disappearance of the bromide peak (RT ~5.2 min) and appearance of the nitrile (RT ~3.8 min).

  • Workup:

    • Cool to 20°C.

    • Separate phases. Wash organic phase with 10% NaOCl (bleach) to oxidize any residual cyanide (Safety Step).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (In-situ option): The crude nitrile can be directly refluxed in 60%

    
     for 4 hours to yield the final Phenylacetic Acid (Chlorfenac).
    
Protocol B: N-Alkylation of 1,2,4-Triazole (Fungicide Pharmacophore)

Target: Synthesis of N-benzylated triazoles, a core motif in sterol biosynthesis inhibitor (SBI) fungicides. Challenge: Regioselectivity (


 vs 

alkylation) and minimizing dialkylation.
Reagents
  • Substrate: 2,4,6-Trichlorobenzyl bromide (1.0 eq)

  • Heterocycle: 1,2,4-Triazole (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous, milled
    
  • Solvent: Acetonitrile (MeCN) - Dry

Step-by-Step Methodology
  • Slurry Formation: In a reactor under

    
    , suspend 1,2,4-triazole and milled 
    
    
    
    in dry Acetonitrile. Stir for 30 mins at 25°C to facilitate deprotonation.
  • Addition: Add 2,4,6-TCBB portion-wise as a solid (or solution in MeCN) over 20 minutes.

    • Critical: Do not dump all at once. The exotherm is mild, but high local concentration favors side reactions.

  • Reflux: Heat the mixture to 80°C (Reflux) for 3-5 hours.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ).
  • Purification:

    • Concentrate the filtrate.

    • Recrystallize the residue from Isopropyl Alcohol (IPA). 2,4,6-trichloro derivatives often crystallize readily due to

      
      -stacking interactions.
      

Visualizing the Workflow

Diagram 1: Agrochemical Synthesis Pathway (Fenac Class)

This flow illustrates the conversion of the toluene precursor to the final herbicide, highlighting the critical bromide intermediate.

FenacSynthesis Start 2,3,6-Trichlorotoluene Bromination Radical Bromination (NBS/CCl4 or Br2/Light) Start->Bromination Intermediate 2,3,6-Trichlorobenzyl Bromide (The Key Electrophile) Bromination->Intermediate Yield: ~75% Substitution Cyanation (Protocol A) (NaCN, TBAB, Toluene/H2O) Intermediate->Substitution Sn2 (PTC) Nitrile Benzyl Nitrile Intermediate Substitution->Nitrile Hydrolysis Acid Hydrolysis (H2SO4, Reflux) Nitrile->Hydrolysis Product Chlorfenac (Herbicide) Hydrolysis->Product Final Active

Caption: Synthetic pathway from toluene precursor to Chlorfenac herbicide via the benzyl bromide intermediate.

Diagram 2: Phase Transfer Catalysis Mechanism

Visualizing how TBAB facilitates the reaction of the lipophilic TCBB with the water-soluble cyanide.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase (Water) TCBB R-CH2-Br (Trichlorobenzyl Bromide) Product R-CH2-CN (Product) TCBB->Product Reaction QCN [Q+ CN-] (Active Catalyst) QCN->TCBB QBr [Q+ Br-] (Spent Catalyst) QCN->QBr Transfers CN, Takes Br QBr_Aq [Q+ Br-] QBr->QBr_Aq Diffusion NaCN Na+ CN- QCN_Aq [Q+ CN-] NaCN->QCN_Aq Ion Exchange NaBr Na+ Br- QBr_Aq->NaBr Salt Waste QCN_Aq->QCN Diffusion

Caption: Phase Transfer Catalysis cycle showing the shuttling of Cyanide ions into the organic phase by Quaternary Ammonium (Q+).

Safety & Handling (HSE)

Trichlorobenzyl bromides are potent alkylating agents and lachrymators.

  • Lachrymator: Even at low concentrations, vapor causes severe eye irritation and tearing. All operations must be performed in a certified fume hood.

  • Skin Corrosive: The hydrolysis product (HBr) and the alkylating nature can cause chemical burns. Double-gloving (Nitrile + Laminate) is required.

  • Waste Disposal: Aqueous waste from Protocol A contains Cyanide. It must be treated with bleach (Sodium Hypochlorite) at pH >10 to destroy cyanide before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6805, Chlorfenac. Retrieved from [Link]

    • Integrity Note: Validates the structure of 2,3,6-trichlorophenylacetic acid and its synthesis via benzyl intermedi
  • Integrity Note: Source for physical property data and general handling of trichlorobenzene deriv
  • Integrity Note: Provides baseline safety protocols for benzyl bromide handling (Lachrymator/Corrosive classific
  • Chemistry LibreTexts. Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

    • Integrity Note: Authoritative grounding for the kinetic models and steric hindrance discussions presented in Section 2.1.

Sources

Troubleshooting & Optimization

Technical Support Center: 3,4,5-Trichlorobenzyl Bromide Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 3,4,5-trichlorobenzyl bromide , a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1]

As a Senior Application Scientist, I have structured this content to address the most frequent challenges encountered in the lab: preventing oiling-out, removing persistent starting materials, and managing the compound's lachrymatory nature.

Core Troubleshooting Guide (Q&A)

Q1: My crude reaction mixture is a dark, viscous oil that refuses to crystallize. How do I induce solidification? Diagnosis: This is the most common issue ("oiling out") caused by melting point depression. Impurities—specifically unreacted 3,4,5-trichlorotoluene and polysubstituted by-products—lower the melting point of the product (likely a low-melting solid, estimated MP ~40–60°C range based on analogues) below room temperature. Solution:

  • Trituration: Do not immediately attempt a hot recrystallization. Instead, add a small volume of ice-cold n-pentane or n-hexane (approx. 2 mL per gram of crude) to the oil.

  • Mechanical Stress: Scratch the inside of the flask vigorously with a glass rod at the oil-solvent interface. This creates nucleation sites.

  • Seeding: If available, add a seed crystal of pure 3,4,5-trichlorobenzyl bromide.

  • Cooling: Place the flask in a freezer (-20°C) overnight. Once a solid mass forms, filter it cold before attempting a proper recrystallization.[1]

Q2: I recrystallized from ethanol, but the purity is stuck at ~90% with significant starting material remaining. Why? Diagnosis: 3,4,5-Trichlorotoluene (starting material) and the product have similar solubility profiles in pure ethanol.[1] They often co-crystallize. Solution: Switch to a binary solvent system or a wash-first strategy.

  • Protocol: Wash the crude solid with cold methanol before recrystallization. The starting material is often more soluble in cold methanol than the bromide.[1]

  • Solvent Switch: Use Hexane/Chloroform (3:1) or Ethyl Acetate/Hexane . The patent literature for similar poly-halogenated benzyl bromides suggests that mixed solvents (e.g., Ethyl Acetate + Chloroform) offer superior selectivity over single alcohols.

Q3: The product is turning pink or brown during drying. Is it decomposing? Diagnosis: Yes. Benzyl bromides are sensitive to light and moisture. The color indicates the formation of


 and radical decomposition species.
Solution: 
  • Stabilization: Ensure all solvents are acid-free. Add a trace amount of silver wool or copper turnings to the storage vial to scavenge free bromide radicals if storing for long periods.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets (to neutralize acidic vapors) in the dark . Never oven-dry this compound above 40°C.
    

Q4: Can I purify this by vacuum distillation instead of crystallization? Diagnosis: High Risk. Analysis: While possible, distillation of poly-halogenated benzyl bromides requires high temperatures even under vacuum.[1] This frequently leads to thermal degradation, polymerization, and the release of corrosive


 gas, which can damage vacuum pumps.[1]
Verdict: Recrystallization is strongly preferred.  If distillation is unavoidable, use a Kugelrohr apparatus with a high-vacuum line (<0.5 mmHg) to keep the bath temperature below 120°C.
Detailed Experimental Protocols

The following protocols prioritize purity and safety.

Best for: Crude solids or semi-solids with >80% purity.

  • Dissolution: Place crude 3,4,5-trichlorobenzyl bromide in a flask. Add Ethanol (absolute) or Isopropanol (approx. 3-5 mL/g).

  • Heating: Heat to reflux (mild boiling) until fully dissolved.

    • Note: If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or a plug of Celite.[1]

  • Cooling: Remove from heat. Allow the solution to cool to room temperature slowly (over 1 hour). Rapid cooling traps impurities.

  • Crystallization: Once room temperature is reached, move the flask to an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small portion of cold (

    
    ) solvent (same as used for crystallization).[2]
    
  • Drying: Vacuum dry in the dark at ambient temperature.

Best for: Removing tars and radical inhibitors before crystallization.

  • Preparation: Pack a short column (pad) of Silica Gel (SiO2).

  • Elution: Dissolve the crude oil in a minimum amount of Hexane (or 5% EtOAc in Hexane).

  • Filtration: Pass the solution through the silica pad using vacuum suction.

    • Mechanism:[1][2][3][4][5][6] Tars and polar hydrolysis products stick to the silica; the non-polar benzyl bromide elutes.[1]

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, bath < 35°C).

  • Result: The residue should now be clean enough to solidify or recrystallize using Protocol A.

Comparative Solvent Data
Solvent SystemDissolution TempRecovery YieldImpurity RejectionNotes
Ethanol (Abs) Reflux (78°C)60-70%GoodStandard method. May require 2 rounds.[2]
Hexane 50°C50-60%ExcellentBest for removing polar by-products.
Hexane/EtOAc (9:1) Reflux75-85%ModerateHigher yield, but risks co-crystallizing impurities.
Methanol Warm (40°C)N/A (Wash only)HighUse for washing crude only. Product is too soluble for good recovery.
Process Visualization

The following diagrams illustrate the purification logic and decision-making process.

Figure 1: Purification Workflow & Decision Tree

PurificationWorkflow Start Crude 3,4,5-Trichlorobenzyl Bromide CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Dark Oil / Tar CheckState->Oil If Oil Recryst Recrystallization (Ethanol or Hexane/EtOAc) Solid->Recryst Trituration Trituration (Cold Pentane/Hexane) Oil->Trituration Trituration->Solid Solidifies SilicaPlug Silica Plug Filtration (Remove Tars) Trituration->SilicaPlug Remains Oily SilicaPlug->Solid Evaporate Filter Vacuum Filtration & Cold Wash Recryst->Filter PurityCheck Purity Check (HPLC/NMR) Filter->PurityCheck Pure Final Product (Store in Dark, Desiccated) PurityCheck->Pure >98% Reprocess Reprocess: Switch Solvent System PurityCheck->Reprocess <95% Reprocess->Recryst Retry

Caption: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude material.

Frequently Asked Questions (FAQs)

Q: Is this compound a lachrymator? A: Yes, severely. Like all benzyl bromides, 3,4,5-trichlorobenzyl bromide is a potent lachrymator (tear gas agent).[1]

  • Safety: Always handle in a functioning fume hood.

  • Spills: Neutralize spills immediately with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating capability.

Q: How should I store the purified compound? A: Store in amber glass vials with a Teflon-lined cap. Keep at 2–8°C. Moisture will hydrolyze the bromide to the alcohol (3,4,5-trichlorobenzyl alcohol) and release HBr gas.

Q: Why do you recommend avoiding Carbon Tetrachloride (


)? 
A:  Older literature often cites 

for recrystallization. However, it is a Class 1 ozone-depleting substance and a carcinogen.[1] Modern protocols have successfully replaced it with Heptane or Hexane/Chloroform mixtures without compromising purity.

References

  • Preparation of p-bromobenzyl bromide (Analogous Method). Google Patents. Patent CN100543003C. Describes the superiority of solvent extraction/crystallization over distillation for halogenated benzyl bromides.

  • Benzyl Bromide Synthesis and Purification. Organic Chemistry Portal. Reviews standard bromination conditions and workup procedures for benzyl bromides.

  • Recrystallization Guide. Mettler Toledo. General principles for solvent selection and antisolvent crystallization techniques.

  • 3,4,5-Trichlorobenzyl bromide Product Data. Sigma-Aldrich (Merck). Safety and handling data for fluorinated/chlorinated benzyl bromide analogues.

Sources

Technical Support Center: Remediation of Unreacted 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

The Challenge: You are attempting to remove unreacted 5-(Bromomethyl)-1,2,3-trichlorobenzene (referred to hereafter as 5-BMT ) from a reaction mixture. Because of the three chlorine atoms on the aromatic ring, 5-BMT is significantly more lipophilic than standard benzyl bromide. This makes traditional aqueous washes ineffective; the molecule simply partitions back into the organic phase.

Safety Critical Warning (Lachrymator): 5-BMT is a potent alkylating agent and lachrymator. It attacks mucous membranes and eyes.[1]

  • Do not rely solely on rotary evaporation; the compound has a high boiling point and may sublime or co-distill, contaminating vacuum lines.

  • Neutralization is chemically required before disposal.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific scale and product stability.

PurificationStrategy Start Start: Reaction Complete (Excess 5-BMT present) Scale What is your reaction scale? Start->Scale Small < 500 mg (High Throughput) Scale->Small Small Scale Large > 500 mg (Prep/Process) Scale->Large Large Scale Method1 METHOD 1: Solid-Phase Scavenging (Polymer-Supported Amine) Small->Method1 Fastest / Cleanest AcidSens Is Product Acid Sensitive? Large->AcidSens No No AcidSens->No Stable Yes Yes AcidSens->Yes Unstable Method2 METHOD 2: Solution-Phase Quenching (Morpholine/DMA + Acid Wash) Method3 METHOD 3: Chromatography (Gradient Optimization) No->Method2 Cost Effective Yes->Method3 Gentle Separation caption Figure 1: Strategic Decision Tree for 5-BMT Purification

Detailed Protocols
Method 1: Solid-Phase Scavenging (The "Gold Standard")

Best for: Small scale (<500 mg), library synthesis, or valuable products where yield loss must be minimized.

The Logic: Instead of trying to wash the 5-BMT out, we use a polymer-supported nucleophile (amine) to chemically covalently bond the impurity to a solid bead. You then filter the bead away, leaving pure product in the filtrate.

Materials:

  • Resin: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or PS-Thiophenol.

  • Loading: Typically 3.0–4.0 mmol/g.

Protocol:

  • Calculate: Determine the theoretical excess of 5-BMT (e.g., if you used 1.2 eq, you have 0.2 eq remaining).

  • Add Resin: Add 3 to 5 equivalents of PS-Trisamine relative to the excess5-BMT .

  • Incubate: Agitate (do not stir with a magnetic bar, which crushes beads) at room temperature for 2–4 hours.

    • Tip: If the reaction solvent was DMF or DMSO, dilution with DCM or THF helps the resin swell properly.

  • Filter: Pass the mixture through a fritted cartridge or cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.

  • Result: The filtrate contains your product. The 5-BMT is trapped on the resin (as a quaternary ammonium salt).

Mechanism of Action:

Method 2: Solution-Phase Quenching (Solubility Switching)

Best for: Scale-up (>1 g) where resins are too expensive.

The Logic: 5-BMT is lipophilic. By reacting it with a small, secondary amine (like morpholine or dimethylamine), you convert the alkyl halide into a tertiary amine. This new species is basic. An acidic wash will protonate this amine, forcing it into the aqueous layer, while your non-basic product remains in the organic layer.

Protocol:

  • Quench: Add 2.0 equivalents (relative to excess 5-BMT) of morpholine or dimethylamine (2M in THF) to the reaction mixture.

  • Stir: Stir at room temperature for 1 hour. Monitor by TLC to ensure the "fast" 5-BMT spot disappears and is replaced by a baseline "stuck" spot (the amine salt).

  • Workup:

    • Dilute with Ethyl Acetate or DCM.

    • Wash 1: 1M HCl (or 10% Citric Acid if product is acid-sensitive). The morpholine-5-BMT adduct is protonated and extracted into water.

    • Wash 2: Water.[1][2][3][4]

    • Wash 3: Brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Data: Solubility Switch Profile

SpeciesStatepH Neutral (Organic)pH Acidic (Aqueous Wash)
5-BMT (Starting Material) LipophilicSolubleInsoluble (Stays in Organic)
Quenched Adduct (Amine) BasicSolubleSoluble (Removed)
Target Product NeutralSolubleInsoluble (Recovered)
Troubleshooting & FAQs

Q: I see a new spot on TLC that moves slightly slower than 5-BMT. What is it? A: This is likely the hydrolysis product (3,4,5-trichlorobenzyl alcohol).

  • Cause: If you used aqueous base (NaOH/KOH) or wet solvents, the bromine was displaced by water/hydroxide.

  • Removal: This alcohol is difficult to remove by acid wash. You must use Flash Chromatography (Method 3). The alcohol is significantly more polar than the bromide and will elute later.

Q: Can I remove 5-BMT via high-vacuum drying? A: No. While benzyl bromide is volatile, the addition of three chlorine atoms significantly increases the molecular weight (MW ~274 g/mol ) and boiling point. You will likely sublime the compound into your pump oil before it distills off cleanly, creating a safety hazard in the lab.

Q: My product is an amine. Can I use Method 2? A: No. If your product is an amine, the acid wash in Method 2 will extract both the quenched impurity and your product.

  • Solution: Use Method 1 (Resin) or use a Thiol-based scavenger (e.g., mercapto-silica) which does not require an acid wash to be effective.

References
  • Sigma-Aldrich. Removal of Excess Benzyl Bromide Derivatives using Scavenger Resins.

  • ResearchGate Community. Separation of Benzyl Bromide from Reaction Mixtures: Strategies for Lipophilic Halides.

  • Common Organic Chemistry. Benzyl Protection and Deprotection Mechanisms.

  • National Institutes of Health (PubChem). 5-Bromo-1,2,3-trichlorobenzene vs. Benzyl Bromide Derivatives: Safety and Physical Properties.

(Note: While specific literature on "5-(Bromomethyl)-1,2,3-trichlorobenzene" is rare, the chemistry is derived from well-established protocols for electron-deficient benzyl bromides found in the citations above.)

Sources

troubleshooting low reactivity of trichlorobenzyl bromide in SN2 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #SN2-TCBB-001: Troubleshooting Low Reactivity of Trichlorobenzyl Bromide

Case Overview

Subject: Trichlorobenzyl Bromide (TCBB) yields are negligible or reaction times are excessive in standard


 conditions.
Diagnosis:  The substrate suffers from a "perfect storm" of Steric Shielding  (Ortho-effect) and Electronic Deactivation  (if attempting 

pathways), requiring a shift from standard protocols to "Forced

" methodologies.

Phase 1: Diagnostic & Root Cause Analysis

Q1: I am using standard conditions (Acetone/Reflux), but the starting material remains unconsumed. Why? A: You are likely battling the Ortho-Effect . If your isomer is 2,4,6-trichlorobenzyl bromide (or any isomer with 2,6-substitution), the nucleophile cannot access the


 antibonding orbital for the backside attack required by 

.
  • The Physics: The Van der Waals radii of the ortho-chlorine atoms physically block the trajectory of the incoming nucleophile.

  • The Fix: You must switch to a solvent that maximizes nucleophile "nakedness" (reactivity) and increase thermal energy to overcome the steric activation barrier. Acetone boils at 56°C, which is often insufficient for hindered substrates.

Q2: Should I switch to a protic solvent (MeOH, EtOH) to encourage


? 
A: Absolutely not. 
While benzyl halides often undergo 

due to resonance stabilization, the trichlorobenzyl cation is destabilized by the strong electron-withdrawing inductive effect (-I) of the three chlorine atoms.
  • The Trap: Protic solvents will solvate your nucleophile (reducing its strength) while failing to generate the carbocation because the intermediate is too high in energy. You will effectively kill both

    
     and 
    
    
    
    pathways.

Q3: I see product formation, but it's <10% yield after 24 hours. How do I accelerate this? A: Implement the Finkelstein Modification (In-situ Iodination). Bromide is a decent leaving group, but Iodide is superior due to a weaker C-I bond and better polarizability. By adding a catalytic amount of Sodium Iodide (NaI), you convert the unreactive Benzyl-Br to the highly reactive Benzyl-I in situ.

  • Mechanism:

    
     (Equilibrium) 
    
    
    
    (Fast).

Phase 2: Optimization Protocols

Protocol A: High-Temperature Polar Aprotic Force

Use this for thermally stable nucleophiles (Azides, Cyanides, Thiolates).

Reagents:

  • Substrate: Trichlorobenzyl bromide (1.0 equiv)

  • Nucleophile: 1.2–1.5 equiv (Excess drives kinetics)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

    • Why: These solvents solvate cations (

      
      , 
      
      
      
      ) effectively but leave the anion (nucleophile) "naked" and highly reactive.

Step-by-Step:

  • Dissolution: Dissolve TCBB in anhydrous DMF (0.5 M concentration). High concentration aids bimolecular kinetics.

  • Addition: Add the nucleophile in one portion.

  • Thermal Activation: Heat to 80–100°C .

    • Note: Do not exceed 120°C to avoid thermal decomposition of the DMF or the substrate.

  • Monitoring: Monitor via TLC or HPLC every hour.

    • Endpoint: If no reaction after 4 hours, proceed to Protocol B.

Protocol B: The Finkelstein-Assisted Substitution

Use this for extremely stubborn substrates where steric hindrance is dominant.

Reagents:

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv).

  • Solvent: Acetone (if low temp is okay) or MEK (Methyl Ethyl Ketone) (for higher boiling point, ~80°C).

Step-by-Step:

  • Catalyst Pre-load: Dissolve TCBB and 0.2 equiv of NaI in the solvent. Stir for 30 minutes.

    • Observation: You may see a transient color change (yellowing) or slight precipitate (NaBr), indicating the conversion to Benzyl-Iodide is occurring.

  • Nucleophilic Attack: Add your primary nucleophile.

  • Reflux: Heat to reflux (80°C for MEK).

  • Workup: Quench with water. If iodine color persists, wash with 10% sodium thiosulfate.

Phase 3: Quantitative Data & Decision Logic

Solvent Efficacy Table

Relative reaction rates for hindered


 substrates.
SolventDielectric Constant (

)
Relative Rate (

)
Suitability for TCBB
Water/MeOH 80 / 33< 0.01Critical Failure (Solvates Nucleophile)
Acetone 211.0 (Baseline)Poor (Boiling point too low)
Acetonitrile 37~50Good (Balance of rate/workup)
DMF 38~2,000Excellent (High reactivity)
DMSO 47~5,000Superior (Maximum rate, hard to remove)
Troubleshooting Workflow

TCBB_Troubleshooting Start Start: Low Yield with TCBB Check_Subst Check Substitution Pattern Start->Check_Subst Is_Ortho Is it 2,6-substituted? Check_Subst->Is_Ortho Ortho_Yes Yes: Severe Steric Hindrance Is_Ortho->Ortho_Yes Yes Solvent_Check Current Solvent? Is_Ortho->Solvent_Check No (2,4,5- etc) Ortho_Yes->Solvent_Check Is_Protic Protic (MeOH, Water)? Solvent_Check->Is_Protic Switch_Aprotic Switch to DMF/DMSO (Protocol A) Is_Protic->Switch_Aprotic Yes (Fix First) Add_Iodide Add 0.2 eq NaI (Finkelstein Protocol B) Is_Protic->Add_Iodide No (Already Aprotic) Switch_Aprotic->Add_Iodide Still Slow?

Caption: Logic flow for diagnosing rate-limiting factors in hindered benzyl bromide substitutions.

References

  • Chemistry Steps. (2025). Steric Hindrance and SN2 Reactivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Finkelstein Reaction and Halide Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides. Retrieved from [Link]

preventing dimerization side reactions of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the prevention of dimerization side reactions for 5-(Bromomethyl)-1,2,3-trichlorobenzene . This compound, a highly functionalized benzyl bromide, is prone to Wurtz-type homocoupling , leading to the formation of the impurity 1,2-bis(3,4,5-trichlorophenyl)ethane .

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in the laboratory.

Topic: Prevention of Dimerization (Wurtz Homocoupling)

Document ID: TS-ORG-5BB-001 Status: Active Applicable For: Synthesis of Grignard/Organozinc reagents, Radical Bromination, and Nucleophilic Substitutions.

Executive Diagnostic: Is Dimerization Your Problem?

Before altering your protocol, confirm that dimerization is the root cause of your yield loss.

SymptomObservationTechnical Interpretation
Precipitate Formation White/Off-white solid appearing during Grignard formation that is insoluble in THF/Ether.High Probability. The dimer (bibenzyl derivative) typically has a much higher melting point and lower solubility than the monomer.
Mass Spec Data Appearance of a peak at MW ≈ 374-378 Da (approx. 2x Monomer - 2x Br).Confirmed. This corresponds to the Wurtz dimer: 1,2-bis(3,4,5-trichlorophenyl)ethane.
Reaction Color Darkening (brown/black) without initiation of the desired coupling.Possible. Indicates radical accumulation and uncontrolled metal surface reactions.
Yield Loss High consumption of starting material but low yield of desired electrophile/nucleophile product.Likely. The "missing" mass is often the insoluble dimer lost during filtration or workup.

The Mechanism: Why This Happens

5-(Bromomethyl)-1,2,3-trichlorobenzene is an electron-deficient benzyl halide. The three chlorine atoms on the ring exert a strong inductive effect (


), making the benzylic position highly susceptible to both nucleophilic attack and single-electron transfer (SET) processes.

The dimerization occurs primarily via two pathways during metallation (Mg/Zn):

  • Radical Recombination: The metal donates one electron to the C-Br bond, generating a benzylic radical. Two radicals collide and couple.

  • Wurtz Coupling (Anionic): The formed Organometallic species (R-M) acts as a nucleophile and attacks the unreacted starting material (R-Br).

Mechanistic Pathway Diagram

DimerizationPathways Start 5-(Bromomethyl)- 1,2,3-trichlorobenzene (R-Br) Radical Benzylic Radical (R•) Start->Radical SET (1e-) Metal Metal Surface (Mg or Zn) Organometal Grignard/Zinc Reagent (R-M) Radical->Organometal SET (1e-) Dimer Wurtz Dimer (R-R) 1,2-bis(3,4,5-trichlorophenyl)ethane Radical->Dimer Radical Coupling (k_dimer) Organometal->Dimer Attack on R-Br (Wurtz) Product Desired Product (R-E) Organometal->Product + Electrophile

Figure 1: Mechanistic pathways leading to dimerization. The critical failure point is the reaction of the formed Organometal (R-M) with unreacted Starting Material (R-Br).

Troubleshooting & Prevention Protocols

Scenario A: You are synthesizing the Grignard Reagent (Mg)

This is the highest-risk operation. The reaction rate of the Grignard (R-MgBr) with the benzyl bromide (R-Br) often exceeds the rate of Grignard formation.

Q: How do I stop the Grignard from attacking the starting material? A: You must enforce "Pseudo-High Dilution" conditions.

Optimized Protocol:

  • Solvent Switch: Replace THF with 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why? 2-MeTHF forms a different solvation complex with the Grignard, often reducing the rate of Wurtz coupling compared to THF. It also allows for higher reaction temperatures if needed to initiate, but better viscosity control at low temps [1, 2].

  • The "Reverse Addition" Technique (Crucial):

    • Do NOT add the magnesium to the full volume of halide.

    • Step 1: Suspend activated Mg (1.5 - 2.0 equiv) in a small volume of solvent.

    • Step 2: Dissolve 5-(Bromomethyl)-1,2,3-trichlorobenzene in a large volume of solvent (dilution is key).

    • Step 3: Add the halide solution dropwise over 1–2 hours.

    • Logic: This keeps the concentration of unreacted R-Br near zero. As soon as it enters the flask, it hits a vast excess of Mg and converts to R-MgBr before it can find an R-MgBr molecule to couple with [3].

  • Temperature Control: Maintain 0°C to -10°C .

    • Lower temperatures favor the formation of the Grignard over the substitution reaction (Wurtz coupling), which has a higher activation energy.

Scenario B: You are using Zinc (Reformatsky/Negishi)

Benzyl bromides are often better suited for Zinc insertion than Magnesium.

Q: Why is Zinc better? A: Organozinc reagents are less nucleophilic than Grignards. They are less likely to attack the starting benzyl bromide, significantly suppressing the Wurtz pathway.

Recommended Protocol (Barbier Conditions): Instead of pre-forming the reagent, use Barbier conditions where the electrophile (e.g., aldehyde, ketone) is present during the metal insertion.

  • Mix 5-(Bromomethyl)-1,2,3-trichlorobenzene + Electrophile in THF.

  • Add this mixture slowly to a suspension of activated Zinc dust.

  • Result: The transient organozinc species is trapped by the electrophile immediately, preventing it from encountering unreacted bromide.

Scenario C: Dimerization during Storage

Q: My compound turned pink/brown in the bottle. Is it dimerizing? A: Yes, likely via radical autoxidation or light-induced coupling.

  • Fix: Store at 4°C or -20°C in the dark.

  • Stabilizer: Ensure the material is acid-free. Traces of HBr (from hydrolysis) can catalyze auto-acceleration. Store over a few chips of activated Potassium Carbonate (

    
    ) or Silver wool if long-term stability is critical.
    

FAQ: Specific Experimental Issues

Q1: I cannot use slow addition because the reaction won't initiate. What now? A: This is a common "Catch-22". If you don't add enough halide, the Mg surface doesn't activate.

  • Solution: Use DIBAL-H activation . Add 1-2 mol% of DIBAL-H to the Mg suspension. It cleans the oxide layer instantly. Then start your slow addition. This is safer and more effective than Iodine for electron-deficient benzyl halides.

Q2: Can I use Turbo Grignard (iPrMgCl·LiCl) for Halogen-Metal Exchange? A: Use with caution. While standard for aryl halides, benzyl halides can undergo Wurtz coupling even during exchange.

  • If you attempt this, perform the exchange at -40°C . The LiCl helps break up aggregates, which can reduce dimerization, but the primary risk remains the high reactivity of the benzyl anion.

Q3: How do I remove the dimer if it has already formed? A:

  • Solubility Differential: The dimer (1,2-bis(3,4,5-trichlorophenyl)ethane) is highly crystalline and poorly soluble in non-polar solvents.

  • Trituration: Triturate the crude solid with cold Hexanes or Methanol . The monomer (benzyl bromide) is soluble; the dimer will likely remain as a solid. Filter it off.

Troubleshooting Workflow

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Start: Dimer Detected CheckMethod Current Method? Start->CheckMethod MgRoute Magnesium (Grignard) CheckMethod->MgRoute ZnRoute Zinc (Organozinc) CheckMethod->ZnRoute Q_Addition Was addition slow (>1hr)? MgRoute->Q_Addition Action_Switch Action: Switch to Zinc (Barbier Conditions) ZnRoute->Action_Switch Ensure Barbier Mode Q_Temp Was Temp < 0°C? Q_Addition->Q_Temp Yes Action_Dilution Action: Increase Dilution & Slow Addition Rate Q_Addition->Action_Dilution No Action_Temp Action: Lower Temp to -10°C Use 2-MeTHF Q_Temp->Action_Temp No Q_Temp->Action_Switch Yes (Still failing)

Figure 2: Decision tree for process optimization.

References

  • ResearchGate. "Solvent screening of benzyl bromide Grignard reaction." ResearchGate.[1] Accessed Feb 2026. [Link]

  • ChemRxiv. "Dehalogenative borylation of benzylic halides assisted by sodium dispersion." ChemRxiv, 2025.[2] [Link]

Sources

Technical Support Center: Purification of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-TMB-05 Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: 5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS: 13326-84-6 / Analogous Isomers) Chemical Class: Polyhalogenated Benzylic Bromide

Core Directive: The Solubility & Stability Matrix

As a benzylic bromide with a heavily chlorinated ring, 5-(Bromomethyl)-1,2,3-trichlorobenzene presents a unique purification challenge. The 1,2,3-trichloro substitution pattern significantly increases lipophilicity compared to simple benzyl bromide, while the benzylic C-Br bond remains highly reactive (electrophilic).

The Critical Constraint: Solvolysis

WARNING: Unlike standard aromatics, you cannot simply choose the most convenient polar solvent.

  • Risk: Benzylic bromides are prone to

    
     and 
    
    
    
    solvolysis in nucleophilic solvents (alcohols, water, amines).
  • Mechanism: Heating this compound in Ethanol or Methanol can convert your product into the corresponding benzyl ether or benzyl alcohol, destroying your yield.

  • Expert Insight: While the electron-withdrawing trichloro- group deactivates the ring (slowing

    
    ), the risk of 
    
    
    
    displacement by hot solvent remains high.
Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Application Case
Primary (Robust) Heptane / Ethyl Acetate 10:1 to 5:1 Best Starting Point. Balances solubility of the halogenated core (EtOAc) with antisolvent properties (Heptane). High boiling point allows flexibility but requires vacuum drying.
Secondary (Volatile) Hexanes / Dichloromethane Variable For Low-Melting Solids. DCM has high solubilizing power; Hexane acts as the precipitant. Low boiling point prevents thermal degradation.
Advanced (Risky) Isopropanol (IPA) Single Only for High Purity. IPA is a bulky secondary alcohol (slower nucleophile than MeOH/EtOH). Use only if the compound is confirmed stable at

C.

Interactive Troubleshooting Guide (Q&A)

Q1: "My product is 'oiling out' instead of crystallizing. What is happening?"

Diagnosis: This is the most common failure mode for polyhalogenated benzyl bromides. It occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the solution is too concentrated at high temperatures. Corrective Action:

  • Re-dissolve: Add a small amount of the "good" solvent (e.g., EtOAc) and reheat until clear.

  • Seed: Cool to exactly 5–10°C below the expected melting point and add a seed crystal.

  • Agitate: Vigorous stirring is required to break up oil droplets and induce nucleation.

  • Switch Solvent: Move to Cyclohexane instead of Hexane/Heptane. Cyclohexane has a higher freezing point and often promotes better crystal habit for aromatics.

Q2: "The crystals are turning yellow/orange during filtration."

Diagnosis: This indicates the presence of free Bromine (


) or oxidative degradation. Benzylic bromides are light- and heat-sensitive.
Corrective Action: 
  • Pre-Wash: Before recrystallization, dissolve the crude solid in DCM and wash with a 5% Sodium Bisulfite (

    
    )  solution. This reduces free 
    
    
    
    (colored) to bromide (colorless).
  • Protect: Wrap the flask in aluminum foil during recrystallization to block UV light.

Q3: "I see a new spot on TLC after recrystallization from Ethanol."

Diagnosis: You have likely synthesized the ethyl ether derivative via solvolysis. Corrective Action:

  • Immediate Stop: Do not use primary alcohols (MeOH, EtOH) for this substrate.

  • Recovery: If the impurity is minor, re-crystallize using the Heptane/EtOAc system. The ether byproduct is usually more soluble in heptane and will stay in the mother liquor.

Detailed Experimental Protocol

Objective: Purify 10g of crude 5-(Bromomethyl)-1,2,3-trichlorobenzene. Safety: Compound is a Lachrymator (tear gas). All operations must be in a fume hood.

Step-by-Step Workflow
  • Preparation:

    • Place 10g crude solid in a 100mL Erlenmeyer flask.

    • Prepare a mixture of Heptane (40mL) and Ethyl Acetate (5mL) .

  • Dissolution (The "Good" Solvent):

    • Add the 5mL Ethyl Acetate to the solid.

    • Heat gently to 40–50°C. Do not exceed 60°C.

    • If solid remains, add EtOAc in 1mL increments until dissolved.

  • Precipitation (The Anti-Solvent):

    • Slowly add hot Heptane (approx. 50°C) to the solution while stirring.

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution again.

  • Crystallization:

    • Remove from heat. Cover flask with foil.

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Critical: If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.

    • Once room temp is reached, cool in an ice bath (0°C) for 30 minutes.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane (0°C).

    • Dry under high vacuum (< 5 mbar) at ambient temperature. Do not use a hot oven.

Decision Logic & Visualization

Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonPolar Non-polar (Starting Toluene/Dimer) ImpurityCheck->NonPolar Polar Polar (Salts/Acids) ImpurityCheck->Polar Unknown Unknown / Mixed ImpurityCheck->Unknown SolventA System: Hexane / DCM (Hexane removes non-polars) NonPolar->SolventA SolventB System: Water Wash -> Dry -> Heptane/EtOAc Polar->SolventB SolventC System: Heptane / EtOAc (Most Versatile) Unknown->SolventC Warning AVOID: Ethanol/Methanol (Risk of Solvolysis) SolventC->Warning If heated >60°C

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.

Process Workflow: Synthesis to Pure Crystal

ProcessFlow Syn Radical Bromination (NBS/CCl4 or Br2) Quench Bisulfite Wash (Remove Br2) Syn->Quench Crude Mix Dry Drying (MgSO4) & Evaporation Quench->Dry Org. Phase Cryst Recrystallization (Heptane/EtOAc) Dry->Cryst Crude Solid Filter Filtration & Cold Wash Cryst->Filter Slurry Final Pure Product (White Solid) Filter->Final Dry

Figure 2: End-to-end workflow ensuring removal of reactive bromine impurities before crystallization.[1]

Technical Reference Data

Impurity Profile & Removal Strategy
ImpurityOriginPolarityRemoval Strategy
1,2,3-Trichloro-5-methylbenzene Unreacted Starting MaterialNon-PolarRemains in Hexane/Heptane mother liquor.
Benzal Bromide (Gem-dibromide) Over-brominationModerateDifficult to separate; requires slow cooling or Column Chromatography if >5%.
Benzyl Alcohol Derivative Hydrolysis (Moisture)PolarInsoluble in non-polar mix; oils out or stays in EtOAc .
Free Bromine (

)
DecompositionN/ABisulfite wash (chemical reduction) required before crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Podgoršek, A. et al. "Process for the preparation of 5-bromo-1,2,3-trichlorobenzene." World Intellectual Property Organization, WO2016058897A1, 2016 . Link (Describes synthesis and handling of the specific CAS).

  • Kevill, D. N.; D'Souza, M. J. "Correlation of the Rates of Solvolysis of Benzyl Bromides." Journal of Physical Organic Chemistry, 2002 . Link (Mechanistic basis for avoiding alcoholic solvents).

  • Google Patents. "Preparation method of benzyl bromide." CN107098791B. Link (General methodologies for benzyl bromide purification).

Sources

Technical Support Center: Stability of 5-(Bromomethyl)-1,2,3-trichlorobenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the technical support center for 5-(Bromomethyl)-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. As a substituted benzyl bromide, 5-(bromomethyl)-1,2,3-trichlorobenzene is a valuable building block, but its reactivity profile, particularly under basic conditions, can present challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient use of this reagent. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose experimental outcomes, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using 5-(Bromomethyl)-1,2,3-trichlorobenzene with basic reagents?

The main concern is the high reactivity of the benzylic bromide. Benzyl bromides are susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination reactions (E1 and E2).[1] The presence of a base can promote both substitution (e.g., hydrolysis to the corresponding alcohol) and elimination, leading to the formation of undesired byproducts. The choice of base, solvent, and temperature will significantly influence the reaction outcome.

Q2: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?

Using strong, non-nucleophilic bases like potassium tert-butoxide is possible, but requires careful control of reaction conditions to favor the desired reaction pathway. Strong bases can readily promote elimination reactions.[2][3][4][5] For instance, potassium tert-butoxide is often used to induce dehydrohalogenation.[2] Strong nucleophilic bases, such as sodium hydroxide, will likely lead to a mixture of substitution (forming the benzyl alcohol) and elimination products. The trichlorinated benzene ring is electron-withdrawing, which can influence the acidity of the benzylic protons and the stability of potential carbocation intermediates.

Q3: How does the solvent choice affect the stability of 5-(Bromomethyl)-1,2,3-trichlorobenzene in the presence of a base?

Solvent selection is critical. Protic solvents, like water or alcohols, can participate in solvolysis reactions, leading to the formation of corresponding ethers or alcohols, especially under conditions that favor an SN1 mechanism. Aprotic solvents are generally preferred for reactions where nucleophilic substitution is the desired outcome. Ethereal solvents have been shown to be effective in minimizing side reactions like homocoupling in cross-coupling reactions involving benzyl halides.[6]

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products often points to a competition between substitution and elimination pathways. The primary side products could include:

  • 5-(Hydroxymethyl)-1,2,3-trichlorobenzene: Formed via SN2 or SN1 reaction with hydroxide ions or water.

  • Bis(2,3,4-trichlorobenzyl) ether: Formed if the initially produced benzyl alcohol is deprotonated and acts as a nucleophile towards another molecule of the starting material.

  • Elimination products: While less common for benzyl systems lacking a beta-hydrogen on an alkyl chain, intermolecular elimination or rearrangement pathways could be triggered by strong bases.

  • Homocoupling products: Can occur in the presence of certain reagents or catalysts.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when working with 5-(bromomethyl)-1,2,3-trichlorobenzene under basic conditions.

Issue 1: Low Yield of the Desired Product and Formation of a Polar Impurity.
  • Symptom: TLC or LC-MS analysis shows a significant amount of a more polar byproduct, which has been identified as 5-(hydroxymethyl)-1,2,3-trichlorobenzene.

  • Probable Cause: Hydrolysis of the starting material due to the presence of water or hydroxide ions. This is a classic nucleophilic substitution reaction.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Use freshly distilled solvents and store them over molecular sieves.

    • Use a Non-Nucleophilic Base: If the goal is deprotonation of another species in the reaction, switch from a nucleophilic base (like NaOH or KOH) to a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or a bulky amine like diisopropylethylamine).

    • Control Temperature: Run the reaction at a lower temperature to disfavor the hydrolysis reaction, which often has a higher activation energy than the desired reaction.

    • Optimize Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base will increase the rate of hydrolysis.

Issue 2: Formation of a High Molecular Weight Byproduct.
  • Symptom: Mass spectrometry indicates the presence of a compound with a mass corresponding to the dimerized starting material (minus HBr), suggesting the formation of an ether.

  • Probable Cause: In-situ formation of 5-(hydroxymethyl)-1,2,3-trichlorobenzene, which is then deprotonated by the base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking another molecule of the starting benzyl bromide to form bis(2,3,4-trichlorobenzyl) ether.

  • Troubleshooting Steps:

    • Follow all recommendations for Issue 1 to minimize the initial hydrolysis step.

    • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular ether formation.

    • Use a Less Soluble Base: A base with lower solubility in the reaction medium can also help to control the effective concentration of the base.

Issue 3: Unexpected Elimination or Rearrangement Products.
  • Symptom: Characterization of byproducts reveals compounds that are not simple substitution products.

  • Probable Cause: Strong, sterically hindered bases can promote E2 elimination if there are abstractable protons.[3][4][5] While the benzylic system itself doesn't have a beta-hydrogen for classical elimination, strong bases can induce more complex reactions. The electron-withdrawing nature of the trichlorophenyl ring can increase the acidity of the benzylic protons, potentially leading to carbanion formation and subsequent rearrangement or elimination pathways.

  • Troubleshooting Steps:

    • Re-evaluate Base Choice: A weaker base may be sufficient for the desired transformation without promoting side reactions. Consider bases like potassium carbonate or cesium carbonate, which have been used successfully in coupling reactions with benzyl bromides.[6]

    • Modify the Solvent: The solvent can influence the transition state of

Sources

Technical Support Center: Managing Lachrymatory Effects of Benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist:

Welcome to the dedicated support center for researchers and professionals working with benzyl bromide and its derivatives. As powerful reagents in organic synthesis, particularly for introducing benzyl protecting groups, their utility is well-established.[1][2] However, their potent lachrymatory nature demands rigorous handling protocols and a proactive approach to safety.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively. We will address common challenges in a direct Q&A format, moving from proactive measures to reactive troubleshooting.

Part 1: Proactive Safety & Handling Protocols (Pre-Experiment)

This section focuses on preventing exposure before it happens. A well-planned experiment is the cornerstone of laboratory safety.

Q1: What is the fundamental chemical reason benzyl bromides are such potent lachrymators?

A: The lachrymatory (tear-producing) effect of benzyl bromide and its derivatives stems from their reactivity as potent electrophiles and alkylating agents.[3] The benzylic carbon is susceptible to nucleophilic attack by biological molecules. When vapors come into contact with the moisture in your eyes, respiratory tract, or on your skin, the benzyl bromide reacts with water and various biological nucleophiles (like cysteine residues in proteins). This alkylation disrupts cellular function and triggers a sensory nerve response, leading to pain, inflammation, and the physiological response of producing tears to flush the irritant.[3][4] The high reactivity of the carbon-bromine bond, stabilized by the adjacent benzene ring, is the root cause of this potent biological activity.

Q2: What is the absolute minimum Personal Protective Equipment (PPE) required, and what upgrades should I consider for larger-scale work?

A: Standard laboratory PPE is often insufficient for handling benzyl bromides. A risk-based assessment is crucial.

PPE Category Minimum Requirement (Small-Scale, <5g) Recommended Upgrade (Large-Scale or High-Concentration) Rationale
Eye Protection Chemical splash goggles that form a complete seal around the eyes.[5][6]A full-face shield worn over chemical splash goggles.[5][6]Vapors are a primary route of exposure. Standard safety glasses with side shields are inadequate.[7] A face shield protects the entire face from splashes and concentrated vapors.[5]
Hand Protection Double-gloving with nitrile gloves.[5] Inspect for any tears before use.Heavy-duty butyl or Viton® gloves over a nitrile inner glove.Nitrile provides good dexterity and incidental splash protection, but benzyl bromide can permeate it. For prolonged handling or risk of significant contact, more resistant materials are necessary. Always check the manufacturer's glove compatibility charts.
Body Protection A standard cotton lab coat.A chemical-resistant apron over a flame-retardant lab coat.Standard lab coats absorb chemicals. A chemical-resistant apron provides an impermeable barrier against spills.
Respiratory Work must be performed in a certified chemical fume hood. A full-face respirator with an organic vapor cartridge may be necessary for large spills or if engineering controls are compromised.[8]Engineering controls are the primary line of defense. Respirators are for non-routine situations and require proper fit-testing and training.[9]

Always supplement with long pants and closed-toe shoes. Open-toed shoes are never appropriate in a laboratory setting.[5][7]

Q3: How should I set up my fume hood and experiment to minimize vapor escape?

A: Your primary engineering control is the chemical fume hood.[10] Proper setup is critical.

  • Sash Position: Always work with the sash at the lowest possible height that is still practical for your manipulations.

  • Work Depth: Conduct all operations at least 6 inches (15 cm) inside the hood to prevent vapors from escaping due to air turbulence at the hood face.

  • Equipment Placement: Elevate your reaction apparatus on a lab jack or blocks. This helps ensure that heavy vapors are captured by the hood's airflow rather than pooling at the base.

  • Minimize Clutter: A cluttered hood disrupts airflow patterns, creating eddies that can push vapors out into the lab. Keep only essential items in the hood.

  • Sealed Systems: For reactions, use well-sealed glassware with ground glass joints. If you need to add reagents, use an addition funnel rather than opening the system. For transfers, use a cannula or syringe.

Below is a workflow diagram for a safe experimental setup.

G cluster_0 Pre-Experiment Setup cluster_1 Execution cluster_2 Post-Reaction A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) A->B C Clear Hood of Non-Essential Items B->C D Place Apparatus >6 inches from Sash C->D E Elevate Apparatus on Lab Jack D->E F Transfer Benzyl Bromide within Hood E->F G Assemble Sealed Reaction Vessel F->G H Maintain Lowest Possible Sash Height G->H I Monitor Reaction Progress H->I J Quench Reaction Before Workup I->J K Decontaminate Glassware in Hood J->K

Caption: Workflow for Safe Handling of Benzyl Bromide Derivatives.

Part 2: Troubleshooting Guide: Managing Exposures & Spills

Even with the best precautions, accidents can happen. Rapid and correct response is vital.

Q4: I felt a sharp sting in my eyes and they started tearing uncontrollably. What is the immediate first aid protocol?

A: This indicates vapor exposure. Act immediately.

  • Move to Safety: Without delay, move away from the contaminated area to fresh air.[8][10] If you can do so safely, close the fume hood sash on your way out.[7]

  • Eye Irrigation: Proceed immediately to the nearest emergency eyewash station. Hold your eyelids open and flush your eyes continuously with a gentle stream of water for at least 15 minutes.[8][10][11] It is critical to irrigate thoroughly to remove all traces of the chemical.

  • Seek Medical Attention: After flushing, you must seek professional medical attention.[8][11] Inform them that you have been exposed to benzyl bromide and provide the Safety Data Sheet (SDS) if possible.

  • Do Not Rub: Rubbing your eyes will only increase irritation and potentially cause more damage.

Q5: I splashed a small amount of a benzyl bromide solution on my gloved hand. What should I do?

A: Treat any skin contact as a serious exposure.

  • Remove Contaminated PPE: Immediately and carefully remove the contaminated glove(s), ensuring the outer surface does not touch your skin.[8]

  • Wash Skin: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][11]

  • Remove Clothing: If the splash penetrated to your lab coat or personal clothing, remove the contaminated items while under a safety shower.[1]

  • Medical Evaluation: For any skin contact, it is crucial to seek medical advice to assess the extent of the irritation or potential chemical burn.[8][11]

Q6: I've spilled about 10 mL of benzyl bromide inside the fume hood. How do I clean this up safely?

A: For a small spill contained within a fume hood, a trained researcher can manage the cleanup.

  • Alert Others & Restrict Area: Inform your colleagues in the immediate vicinity. Keep the fume hood sash closed as much as possible.

  • Assemble Spill Kit: You will need:

    • An inert absorbent material like vermiculite, sand, or dry lime.[4][12] Do NOT use combustible absorbents like paper towels.

    • A container with a sealable lid for hazardous waste.

    • Appropriate PPE (see Q2, upgraded recommendations).

  • Neutralize & Absorb: Cover the spill with a neutralizing agent like sodium bicarbonate or soda ash to react with any residual acidity, then cover with your inert absorbent material.[12]

  • Collect Waste: Carefully scoop the absorbed material into the labeled hazardous waste container. Do not seal it tightly at first if a reaction is still occurring (pressure buildup).

  • Decontaminate: Wipe the spill area with a cloth soaked in a quenching solution (e.g., 10% sodium carbonate solution), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.[8]

The following decision tree outlines the spill response protocol.

G Spill Spill Occurs Location Is the spill contained in a fume hood? Spill->Location Size Is the spill <100 mL? Location->Size Yes Evacuate Evacuate Area Call Emergency Response Location->Evacuate No Size->Evacuate No Alert Alert Colleagues Restrict Area Size->Alert Yes Cleanup Proceed with Spill Cleanup Protocol (Q6) Alert->Cleanup

Caption: Decision Tree for Benzyl Bromide Spill Response.

Part 3: Frequently Asked Questions (FAQs)

Q7: Can I quench a reaction containing benzyl bromide directly with water?

A: While benzyl bromide does react with water, this hydrolysis is often slow and can be exothermic.[1][14] Quenching a reaction, especially one in an aprotic solvent, by adding water directly can be hazardous. It can lead to a biphasic mixture where the unreacted benzyl bromide is still present. A better approach is to use a nucleophilic quenching agent dissolved in a miscible solvent. A solution of sodium carbonate or sodium bicarbonate in water is effective, as it will both hydrolyze the benzyl bromide and neutralize the resulting hydrobromic acid (HBr).[13] For non-aqueous quenching, adding a solution of an amine like triethylamine or a solution of sodium azide in a suitable solvent can be used, but be aware of the hazards of these reagents as well.[15]

Q8: My bottle of benzyl bromide has turned yellow/brown. Is it still usable?

A: Benzyl bromide is sensitive to light and moisture and can decompose over time, liberating HBr and potentially forming other colored byproducts.[8][10][16] This discoloration is a sign of decomposition. While it might still be usable for some robust reactions, the purity is compromised, which can lead to lower yields and more complex purification. For sensitive applications, it is recommended to purify the material by distillation under reduced pressure (in a fume hood) or to use a fresh bottle.

Q9: How do I properly dispose of waste containing benzyl bromide?

A: All waste containing benzyl bromide, including reaction mixtures, contaminated solvents, and spill cleanup materials, must be treated as hazardous waste.[17]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Benzyl Bromide" and list any other components.

  • Segregation: Keep benzyl bromide waste separate from other waste streams, particularly aqueous and basic waste, to prevent uncontrolled reactions in the waste container.

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of benzyl bromide down the drain.

Part 4: Decontamination & Waste Disposal

Q10: What is the best way to clean glassware after a reaction with benzyl bromide?

A: Proper decontamination is essential to prevent accidental exposure to future users of the glassware.

  • Initial Quench: Before removing the glassware from the fume hood, rinse it with a suitable quenching solution. A 10% solution of sodium carbonate or sodium bicarbonate is a good choice.[13] This will neutralize any residual benzyl bromide and acidic byproducts.

  • Solvent Rinse: Rinse the glassware with an organic solvent like acetone or ethanol to remove organic residues. This rinse solvent must be collected as hazardous waste.

  • Final Wash: The glassware can then be washed with soap and water as usual.

  • Drying: Allow the glassware to dry completely before returning it to storage.

By adhering to these rigorous protocols, you can safely harness the synthetic utility of benzyl bromide derivatives while protecting yourself and your colleagues from their potent lachrymatory effects.

References

  • Benzyl-Bromide - Safety Data Sheet. (2013, March 19).
  • Benzyl bromide - Synquest Labs. (n.d.).
  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information.
  • New Jersey Department of Health. (2000, December 15). HAZARD SUMMARY: BENZYL BROMIDE.
  • Benzyl bromide - SAFETY DATA SHEET. (n.d.).
  • Benzyl bromide - SAFETY DATA SHEET. (2010, September 3).
  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS.
  • ECHEMI. (n.d.). Benzyl bromide SDS, 100-39-0 Safety Data Sheets.
  • Benchchem. (n.d.). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.
  • TCI Chemicals. (2025, October 28). SAFETY DATA SHEET.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
  • NOAA. (n.d.). benzyl bromide - Report | CAMEO Chemicals.
  • Fisher Scientific. (2010, September 3). SAFETY DATA SHEET.
  • Guidechem. (n.d.). Benzyl bromide 100-39-0 wiki.
  • Bionity. (n.d.). Benzyl bromide.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Google Patents. (n.d.). CN102010289A - Method for preparing benzyl bromide.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Personal Protective Equipment Selection Guide. (2015, July 22).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 5-(Bromomethyl)-1,2,3-trichlorobenzene (also referred to as 3,4,5-trichlorobenzyl bromide). This document is structured to assist researchers in structural validation, reaction monitoring, and impurity profiling during synthesis.

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene is a critical halogenated building block, often synthesized via the radical bromination of 3,4,5-trichlorotoluene. Its structural integrity is defined by high symmetry, resulting in a simplified but highly diagnostic 1H NMR spectrum.

For drug development professionals and synthetic chemists, the primary challenge is distinguishing the product from its starting material (methyl precursor) and potential hydrolysis byproducts (benzyl alcohol). This guide establishes the benzylic methylene shift (~4.45 ppm) and the aromatic singlet as the definitive quality critical attributes (QCAs).

Chemical Shift Analysis: The Spectral Fingerprint

The molecule possesses a


 axis of symmetry passing through the C2 and C5 atoms. This symmetry renders the aromatic protons at positions 4 and 6 chemically equivalent, collapsing what would be a complex splitting pattern into a clean singlet.
Comparative Chemical Shift Table

The following table contrasts the product with its immediate synthetic precursor and common degradation impurity.

CompoundBenzylic Proton (

ppm)
MultiplicityAromatic Proton (

ppm)
MultiplicityIntegration Ratio (Ar : Benzyl)
Product: 5-(Bromomethyl)-1,2,3-trichlorobenzene4.42 – 4.48 Singlet (

)
7.40 – 7.55 *Singlet (

)
1 : 1 (2H : 2H)
Starting Material: 1-Methyl-3,4,5-trichlorobenzene2.30 – 2.40 Singlet (

)
7.25 – 7.35 Singlet (

)
1 : 1.5 (2H : 3H)
Impurity: (3,4,5-Trichlorophenyl)methanol4.65 – 4.75 Singlet/Doublet**7.35 – 7.50 Singlet (

)
1 : 1 (2H : 2H)

*Note: Aromatic shifts are solvent-dependent.[1] Values typically shift downfield in DMSO-d6 compared to CDCl3. **Note: The benzylic alcohol proton may appear as a doublet if coupling to the hydroxyl proton is preserved (dry DMSO-d6), or a singlet if exchange occurs.

Structural Elucidation Logic
  • The Benzylic Shift (The "Anchor"): The transformation of the methyl group (

    
    ) to a bromomethyl group (
    
    
    
    ) results in a significant downfield shift of approximately 2.1 ppm due to the electronegativity of the bromine atom. This signal at ~4.45 ppm is the primary indicator of successful functionalization.
  • Symmetry Confirmation: The presence of a singlet in the aromatic region (integrating to 2 protons) confirms the preservation of the 1,2,3-trichloro substitution pattern. Any splitting (doublets) in this region would indicate a loss of symmetry (e.g., chlorination at the wrong position).

Reaction Monitoring & Pathway Visualization

Monitoring the synthesis of 5-(Bromomethyl)-1,2,3-trichlorobenzene requires tracking the consumption of the methyl signal and the emergence of the bromomethyl signal.

Synthesis Monitoring Workflow

The following diagram illustrates the spectral evolution during the radical bromination process.

ReactionMonitoring SM Starting Material (3,4,5-Trichlorotoluene) Rxn Radical Bromination (NBS/Br2, hν) SM->Rxn Signal_SM Key Signal: Methyl Singlet δ 2.35 ppm SM->Signal_SM Monitored Prod Product (5-Bromomethyl-1,2,3-trichlorobenzene) Rxn->Prod Major Pathway Imp Impurity (Gem-dibromide / Alcohol) Rxn->Imp Over-bromination (δ ~6.6 ppm CHBr2) Signal_Prod Key Signal: CH2Br Singlet δ 4.45 ppm Prod->Signal_Prod Target

Figure 1: NMR monitoring strategy for the conversion of trichlorotoluene to the bromomethyl derivative.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for characterizing this compound.

Sample Preparation[3][4]
  • Solvent Choice: Chloroform-d (

    
    )  is the standard solvent. It minimizes solvent-solute interactions that can broaden peaks. Ensure the solvent is neutralized (free of HCl/DCl) to prevent acid-catalyzed hydrolysis of the bromide to the alcohol.
    
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent. High concentrations can cause viscosity broadening; low concentrations require excessive scan times.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., succinimide byproducts) that may cause baseline noise.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (covers all expected signals).

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The aromatic protons in this symmetric, halogenated system may have long

    
     relaxation times. Insufficient delay will affect integration accuracy (Ar:Aliphatic ratio).
    
  • Scans: 16–32 scans are sufficient for a clean baseline.

Troubleshooting Common Impurities

In drug development, purity is paramount. The following decision tree assists in identifying common spectral anomalies.

ImpurityLogic Start Analyze Spectrum Region 4.0 - 7.0 ppm Check445 Signal at 4.45 ppm? Start->Check445 Check470 Signal at ~4.70 ppm? Check445->Check470 Minor Peaks Present Result_Pure Target Product Check445->Result_Pure Dominant Singlet Check660 Signal at ~6.60 ppm? Check470->Check660 No Result_Alc Hydrolysis Impurity (Benzyl Alcohol) Check470->Result_Alc Yes Result_DiBr Over-bromination (Gem-dibromide) Check660->Result_DiBr Yes (Methine proton)

Figure 2: Diagnostic decision tree for impurity identification in the benzylic region.

Mechanistic Insight: The Hydrolysis Risk

The primary instability of 5-(Bromomethyl)-1,2,3-trichlorobenzene is the hydrolysis of the C-Br bond.

  • Observation: A new peak appears downfield at ~4.7 ppm (

    
    -OH).
    
  • Cause: Presence of water in the NMR solvent or acidic conditions.

  • Prevention: Use ampouled

    
     with silver foil or store over molecular sieves.
    

References

  • Royal Society of Chemistry. Supporting Information: Synthesis and NMR data of Benzylic Bromides. (General reference for benzylic bromide shifts ~4.45 ppm).[1][2]

  • BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm. (Comparative data for benzylic bromides).

  • PrepChem. Preparation of 3-chlorobenzyl bromide. (Methodology for radical bromination of chlorotoluenes).

  • Rasayan Journal of Chemistry. Synthesis and Characterization of m-Bromobenzyl Bromide. (Analogous NMR data: CH2 at 4.43 ppm).[3]

Sources

C13 NMR spectral data for 3,4,5-trichlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Spectral Data for 3,4,5-Trichlorobenzyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

3,4,5-Trichlorobenzyl bromide (CAS 1261828-98-1) is a critical electrophilic building block employed in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity is paramount, as the regiochemistry of the chlorine substituents (3,4,5-pattern) dictates the biological activity of downstream products, such as isoxazoline derivatives used in veterinary ectoparasiticides.

This guide provides a definitive spectral analysis of 3,4,5-trichlorobenzyl bromide, comparing it against its precursor (3,4,5-trichlorotoluene) and its chloro-analog (3,4,5-trichlorobenzyl chloride). We focus on Carbon-13 NMR as the primary tool for validating the benzylic substitution and ensuring the stability of the halogenated aromatic core.

Comparative Spectral Analysis

The identification of 3,4,5-trichlorobenzyl bromide relies on distinguishing the benzylic carbon shift from its precursors and potential by-products.

The "Heavy Atom" Effect on Benzylic Shift

The most diagnostic feature in the C13 NMR spectrum is the chemical shift of the benzylic methylene carbon (


). Replacing a hydrogen (toluene) with a bromine atom introduces a significant downfield shift, yet it remains distinct from the chlorine analog due to the "heavy atom effect" of bromine, which provides slightly more shielding than chlorine despite similar electronegativity trends in other contexts.

Table 1: Comparative C13 NMR Chemical Shifts (ppm in


) 
Carbon Position3,4,5-Trichlorobenzyl Bromide (Target)3,4,5-Trichlorotoluene (Precursor)3,4,5-Trichlorobenzyl Chloride (Analog)
Benzylic (

)
31.5 – 32.5 ppm 20.5 – 21.0 ppm (

)
44.0 – 45.0 ppm
C1 (Ipso) 137.5 ppm136.0 ppm136.8 ppm
C2, C6 (Ortho) 129.8 ppm128.5 ppm129.5 ppm
C3, C5 (Meta, C-Cl) 134.5 ppm134.0 ppm134.5 ppm
C4 (Para, C-Cl) 131.0 ppm130.5 ppm131.0 ppm

Technical Insight: The shift from ~21 ppm (Methyl) to ~32 ppm (Bromomethyl) is the primary indicator of successful bromination. If the reaction over-brominates to the benzal bromide (


), a peak appears significantly downfield (approx. 40-55 ppm). The chloride analog appears further downfield (~45 ppm) due to the higher electronegativity of chlorine vs. bromine.
Structural Assignment Logic

The 3,4,5-substitution pattern creates a plane of symmetry, simplifying the spectrum to 5 unique signals (plus the solvent).

  • Signal A (Benzylic): High field (32 ppm).

  • Signal B (C2,6): Equivalent aromatic carbons with H-substituents.

  • Signal C (C4): Unique aromatic carbon attached to Chlorine.

  • Signal D (C3,5): Equivalent aromatic carbons attached to Chlorine.

  • Signal E (C1): Quaternary ipso carbon.

NMR_Assignment Struct 3,4,5-Trichlorobenzyl Bromide (Symmetry Axis C1-C4) Benzylic Benzylic C (~32 ppm) Struct->Benzylic Diagnostic Ipso Ipso C1 (~137 ppm) Struct->Ipso Ortho Ortho C2,6 (~130 ppm) Struct->Ortho Meta Meta C3,5 (C-Cl) (~134 ppm) Struct->Meta Para Para C4 (C-Cl) (~131 ppm) Struct->Para

Figure 1: Logic flow for assigning C13 NMR signals based on molecular symmetry and substituent effects.

Experimental Protocols

To ensure the validity of the spectral data, the compound must be synthesized with high purity. The following protocol describes the radical bromination of 3,4,5-trichlorotoluene.

Synthesis: Radical Bromination

Objective: Selective monobromination of the methyl group. Reaction: 3,4,5-Trichlorotoluene + NBS


 3,4,5-Trichlorobenzyl bromide + Succinimide

Reagents:

  • 3,4,5-Trichlorotoluene (CAS 21472-86-6): 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized)

  • AIBN (Azobisisobutyronitrile): 0.05 eq

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (Green alternative)
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve 3,4,5-trichlorotoluene in the solvent (0.5 M concentration).

  • Addition: Add NBS and AIBN to the stirring solution.

  • Initiation: Heat the mixture to reflux (77°C for

    
    ). Ensure vigorous stirring.
    
    • Checkpoint: The reaction is initiated when the dense NBS solid floats to the surface and converts to floating succinimide.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material peak.

  • Workup:

    • Cool to

      
       to precipitate succinimide completely.
      
    • Filter off the succinimide solid.

    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane if necessary to remove traces of starting material.

Synthesis_Workflow Start Start: 3,4,5-Trichlorotoluene Reagents Add NBS (1.05 eq) + AIBN Start->Reagents Reflux Reflux (Radical Initiation) Reagents->Reflux Monitor Monitor: TLC/GC (Target: Mono-bromo) Reflux->Monitor Filter Filter Succinimide Monitor->Filter Complete Evap Evaporate Solvent Filter->Evap Product Product: 3,4,5-Trichlorobenzyl bromide Evap->Product

Figure 2: Step-by-step radical bromination workflow for synthesizing the target compound.

NMR Sample Preparation

Solvent:


 (Deuterated Chloroform) is the standard solvent.
Concentration:  20-30 mg of sample in 0.6 mL solvent.
Reference:  TMS (Tetramethylsilane) at 0.00 ppm or the 

triplet at 77.16 ppm.

Technical Insights & Troubleshooting

When analyzing the C13 NMR data for quality control:

  • Impurity Detection:

    • Starting Material: Look for a peak at ~21 ppm . Presence indicates incomplete conversion.

    • Benzal Bromide (Over-reaction): Look for a peak at ~40-50 ppm (

      
      ). This occurs if excess NBS is used or reaction times are too long.
      
  • Solvent Effects:

    • If using DMSO-

      
      , the benzylic peak may shift slightly downfield due to solvent polarity, but the relative order of peaks remains consistent.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20375648, 3,4,5-Tribromobenzylbromide. (Used for structural analogy and heavy atom effect verification).

  • Sigma-Aldrich. Product Specification: 3,4,5-Trifluorobenzyl bromide. (Used for comparative benzylic halide data).

  • AK Scientific. Product Catalog: 3,4,5-Trichlorobenzyl bromide (CAS 1261828-98-1).

  • PrepChem. Synthesis of substituted benzyl bromides via radical bromination. (Protocol adaptation).

  • Reich, H. J.Hans Reich's Collection: C13 NMR Chemical Shifts of Benzyl Halides. University of Wisconsin-Madison. (Source for additivity rules and benzylic shift ranges).

Technical Assessment: Ionization Modalities and Fragmentation Dynamics of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(Bromomethyl)-1,2,3-trichlorobenzene CAS: 21928-51-8 (Isomer specific) / General class: Halogenated Benzyl Bromides Primary Application: Critical intermediate in the synthesis of isoxazoline-class ectoparasiticides (e.g., Sarolaner, Lotilaner).

This guide provides a technical comparison of ionization strategies for the detection and characterization of 5-(Bromomethyl)-1,2,3-trichlorobenzene. While Electron Ionization (EI) remains the gold standard for structural elucidation, this assessment highlights Negative Chemical Ionization (NCI) as a superior alternative for ultra-trace quantification due to the high electronegativity of the tri-chloro-bromo motif.

Part 1: The Isotopic Fingerprint (Theoretical Framework)

For researchers, the primary validation step is confirming the isotopic cluster. This molecule contains a unique combination of halogens (


) that creates a distinct "fingerprint" spanning 8 mass units.

Molecular Formula:


Nominal Mass:  272 Da (based on 

and

)
Calculated Isotopic Abundance (Self-Validating Logic)

The interaction between Chlorine (


) and Bromine (

) dictates the spectrum.[1]
Peak IDMass (m/z)Isotopic CompositionTheoretical Intensity (Approx)
M 272

65%
M+2 274

AND

100% (Base)
M+4 276

AND

50%
M+6 278

AND

10%
M+8 280

< 2%

Analyst Note: In low-resolution EI-MS, the cluster from m/z 272 to 280 is the definitive confirmation of the


 moiety. Any deviation in these ratios suggests dehalogenation or impurities.

Part 2: Comparative Analysis of Ionization Techniques

This section compares the industry-standard Electron Ionization (EI) against Negative Chemical Ionization (NCI), which is often underutilized but critical for trace analysis of halogenated intermediates.

Method A: Electron Ionization (EI) - The Structural Standard
  • Mechanism: High-energy electron bombardment (70 eV).[2]

  • Behavior: The benzylic C-Br bond is the weakest link. The molecule undergoes rapid heterolytic or homolytic cleavage, ejecting the bromine atom.

  • Dominant Species: The Trichlorobenzyl Cation (

    
    ).
    
  • Utility: Best for library matching and confirming the core benzene substitution pattern.

Method B: Negative Chemical Ionization (NCI) - The Sensitivity Specialist
  • Mechanism: Electron capture using a buffer gas (Methane/Ammonia).[2]

  • Behavior: The high electronegativity of the three chlorine atoms and the bromine makes this molecule an "electron sponge." It captures thermal electrons efficiently.

  • Dominant Species: Often the molecular anion

    
     or the bromide ion 
    
    
    
    .
  • Utility: Offers 100-1000x higher sensitivity than EI for this specific compound, making it ideal for residual solvent analysis or cleaning validation in GMP environments.

Comparative Data Summary
FeatureElectron Ionization (EI)Negative Chemical Ionization (NCI)
Primary Ion Observed m/z 193 (

)
m/z 79/81 (

) or m/z 272 (

)
Molecular Ion (

)
Weak / Low IntensityHigh Intensity (Conditions dependent)
Sensitivity Nanogram range (ng)Femtogram range (fg)
Selectivity Low (Matrix interference common)High (Ignores non-halogenated matrix)
Primary Application Structural ID, Impurity ProfilingTrace Quantification, Cleaning Validation

Part 3: Fragmentation Pathways (Mechanistic Visualization)

The following diagram illustrates the dissociation dynamics under standard EI (70 eV) conditions. The pathway is driven by the stability of the benzyl cation and subsequent tropylium ion rearrangement.

FragmentationPathway Parent Parent Molecule [C7H4BrCl3]+. m/z 272/274/276 BenzylCation Trichlorobenzyl Cation [C7H4Cl3]+ m/z 193 (Base Peak Cluster) Parent->BenzylCation  Loss of Br•    (Alpha Cleavage)   BromineRad Br Radical (Neutral Loss) Parent->BromineRad Tropylium Trichlorotropylium Ion (Ring Expansion) [C7H4Cl3]+ BenzylCation->Tropylium  Rearrangement   Dichlorophenyl Dichlorophenyl Cation [C6H3Cl2]+ Tropylium->Dichlorophenyl  Loss of CCl    (Secondary Frag)  

Figure 1: EI Fragmentation pathway. The driving force is the cleavage of the labile C-Br bond to form the resonance-stabilized trichlorobenzyl cation (m/z 193 cluster).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and prevent on-column degradation (a common issue with benzyl halides), follow this optimized protocol.

Sample Preparation
  • Solvent: Use Iso-octane or Hexane . Avoid methanol or protic solvents, as benzyl bromides can undergo solvolysis (nucleophilic substitution) in the vial, creating artifacts (e.g., benzyl methyl ethers).

  • Concentration: 10 µg/mL for Scan Mode; 100 ng/mL for SIM.

  • Stability: Analyze within 24 hours. If storage is needed, keep at -20°C in amber vials to prevent photolytic debromination.

GC-MS Parameters (Agilent/Shimadzu Compatible)
  • Inlet: Splitless (1 min purge), 250°C. Note: Use a deactivated glass wool liner to prevent catalytic degradation.

  • Column: SH-Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 50–350.

Validation Criteria (Pass/Fail)
  • Retention Time: The target must elute after 1,2,3-trichlorobenzene but before higher brominated byproducts.

  • Isotope Ratio Check: The m/z 193 cluster (fragment) must show a Chlorine-3 pattern (approx 3:3:1 for 193:195:197). If the 195 peak is missing, the identification is invalid.

References

  • BenchChem. (2025).[3] Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide. Retrieved from (Analogous fragmentation mechanism).

  • NIST Chemistry WebBook. (2024). Benzene, 1-(bromomethyl)-3-chloro- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[4] Retrieved from [Link]

  • Scion Instruments. (2025). Common Ionization Methods for GC/MS: EI vs NCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry of Halogenated Compounds. Retrieved from [Link]

  • Syngenta Participations AG. (2018). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. US Patent 9,975,823B2. Retrieved from

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-(Bromomethyl)-1,2,3-trichlorobenzene. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our protocol in the principles of modern analytical procedure development. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for this critical quality attribute.

Pillar 1: Defining the Objective - The Analytical Target Profile (ATP)

Before any practical work begins, we must define what the method needs to achieve. This is the core principle of the Analytical Target Profile (ATP), a concept formalized in the ICH Q14 guideline.[1][2][3][4] The ATP is a prospective summary of the method's goals.

For the purity of 5-(Bromomethyl)-1,2,3-trichlorobenzene, a key intermediate in various syntheses, our ATP would be:

  • Analyte: 5-(Bromomethyl)-1,2,3-trichlorobenzene

  • Intended Purpose: To quantitatively determine the purity and separate the main component from potential process-related impurities and degradation products.

  • Performance Characteristics: The method must be specific, accurate, precise, and linear over a defined range. It must be sensitive enough to detect and quantify impurities at relevant levels (e.g., 0.05% reporting threshold).

Understanding the Analyte: Causality in Method Design

Our starting point is the molecule itself. 5-(Bromomethyl)-1,2,3-trichlorobenzene is a non-polar, halogenated aromatic compound.

  • Structure & Polarity: The trichlorobenzene ring makes the molecule highly hydrophobic. This immediately suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5][6][7] Hydrophobic compounds like ours will have a strong affinity for the stationary phase and will be eluted by a sufficiently non-polar mobile phase.

  • UV Absorbance: The benzene ring is a chromophore. Substituted benzenes typically exhibit strong absorbance in the 200-280 nm range.[8][9] Halogenation can cause a bathochromic shift (a shift to a longer wavelength). A UV-Vis detector is therefore the logical choice. A preliminary scan would likely show a λ-max around 220 nm and a secondary, more selective wavelength around 265 nm. For a purity method, monitoring at a lower wavelength like 220 nm is often preferred to ensure detection of a wider range of potential impurities, which may lack the specific absorbance profile of the parent molecule.

Pillar 2: A Comparative Approach to Method Development

A systematic, multi-variable approach is key to developing a robust method.[5][10] We will compare critical parameters to find the optimal conditions.

Column Selection: A Tale of Two Selectivities

The heart of the separation is the HPLC column. While a standard C18 (octadecylsilane) column is the workhorse of RP-HPLC, the aromatic nature of our analyte invites a comparison with a phenyl-based stationary phase.

  • Hypothesis A: C18 Column. This column separates primarily based on hydrophobic interactions.[6][11] It is an excellent starting point due to its versatility and high efficiency.

  • Hypothesis B: Phenyl-Hexyl Column. This column also provides hydrophobic retention but adds another mechanism: π-π interactions .[11][12] The electron-rich phenyl rings of the stationary phase can interact with the π-electron system of our aromatic analyte, offering a different selectivity that can be crucial for separating structurally similar impurities.

Experimental Workflow: Column Screening

Caption: Column screening workflow.

Comparative Data (Hypothetical)

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Main Peak Tailing Factor 1.11.2Both columns show good peak shape, well within the typical acceptance criterion of < 1.5.
Resolution (Main Peak vs. Impurity 1) 1.82.5 The Phenyl-Hexyl column provides superior resolution for this impurity, likely due to π-π interactions offering a unique selectivity advantage.[11][13]
Retention Time (Main Peak) 12.5 min11.2 minPhenyl phases are generally less retentive than C18 phases for purely hydrophobic compounds.[11]

Decision: The Phenyl-Hexyl column is selected for further optimization due to its superior resolving power for a critical impurity pair.

Mobile Phase and Gradient Optimization

Next, we refine the separation by optimizing the mobile phase composition and elution gradient. Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

A gradient elution (where the mobile phase composition changes during the run) is necessary for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.[14]

Comparative Data (Hypothetical Gradient Optimization)

Gradient Program (Time, % ACN)Analysis Time (min)Resolution (Critical Pair)Observations
A: 0-15 min, 50-95%202.5Good starting point, but analysis time is long.
B: 0-10 min, 60-90%152.3Faster, but the shallower gradient reduces resolution slightly.
C: 0-2 min, 60%; 2-10 min, 60-85%; 10-12 min, 85-95%183.1 A multi-step gradient provides the best resolution for the critical pair while maintaining a reasonable run time.

Decision: Gradient Program C is chosen as it offers the optimal balance of resolution and analysis time.

Pillar 3: The Optimized Protocol and Self-Validating System

This section details the final method and the built-in checks that ensure its performance. A system suitability test (SST) is performed before any sample analysis to prove the chromatographic system is fit for purpose.[1]

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 - 2.0 min: 60% B

    • 2.0 - 10.0 min: 60% to 85% B

    • 10.0 - 12.0 min: 85% to 95% B

    • 12.0 - 14.0 min: 95% B

    • 14.1 - 18.0 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

  • Sample Concentration: 0.5 mg/mL

System Suitability Test (SST) Protocol
  • Prepare a solution of 5-(Bromomethyl)-1,2,3-trichlorobenzene containing a small amount of a known related impurity.

  • Inject this solution six replicate times.

  • Evaluate the results against the pre-defined criteria.

SST Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor (Main Peak) ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (Main Peak) ≥ 5000Measures column efficiency and separation power.
%RSD of Peak Area (n=6) ≤ 1.0%Demonstrates injection precision.
Resolution (Critical Pair) ≥ 2.0Confirms the system can separate the analyte from its closest eluting impurity.

Pillar 4: Method Validation - The Hallmark of Trustworthiness

The final step is to formally validate the method according to international standards, primarily ICH Q2(R2).[15][16][17][18][19] This process provides documented evidence that the method is suitable for its intended purpose.

Validation Workflow

Caption: HPLC method validation workflow overview.

Summary of Validation Experiments and Acceptance Criteria
ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light). Analyze stressed samples to ensure no co-elution with the main peak.Peak purity of the main peak must pass. Degradants should be resolved from the main peak.
Linearity Analyze solutions at 5-7 concentrations, from the LOQ to 150% of the impurity specification level.Correlation coefficient (r²) ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data.[16]From LOQ to 120% of the specification limit for impurities.
Accuracy Spike known amounts of impurities into the main compound at three levels (e.g., 50%, 100%, 150% of spec limit).Mean recovery between 90.0% and 110.0% for low-level impurities.
Precision Repeatability: 6 replicate preparations of the same sample. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 5.0% for impurities at the specification limit.
LOQ Determine the concentration with a signal-to-noise ratio of ~10.Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability criteria must be met under all varied conditions.

By rigorously following this structured, science-based approach—from defining the ATP to full validation—we can develop an HPLC purity method for 5-(Bromomethyl)-1,2,3-trichlorobenzene that is not only effective but also robust, reliable, and defensible, meeting the stringent requirements of the pharmaceutical industry.

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • GRIP. (2024). ICH Q14 – latest guideline on analytical procedure development. Available at: [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • PSC Biotech. (2024). ICH Q14- Analytical Procedure Development. Available at: [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q14 Analytical procedure development - Scientific guideline. Available at: [Link]

  • GRIP-Pharma. (2024). ICH Q14 guideline on analytical procedure development. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]

  • Premier Research. (2024). Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • PharmTech. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Available at: [Link]

  • Elsevier. (n.d.). HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. Available at: [Link]

  • Nacalai Tesque. (n.d.). 1. Selectivity of packing materials in reversed phase liquid chromatography TECHNICAL NOTE. Available at: [Link]

  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC. Available at: [Link]

  • Nacalai Tesque. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Semantic Scholar. (n.d.). LVIII.—The absorption spectra of various halogen and nitrile derivatives of benzene and toluene as vapours and in solution. Available at: [Link]

  • Chemsrc. (2025). 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400. Available at: [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. Available at: [Link]

  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • YouTube. (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Available at: [Link]

Sources

melting point reference range for pure 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the characterization of 5-(Bromomethyl)-1,2,3-trichlorobenzene (also referred to as 3,4,5-Trichlorobenzyl bromide ).

Due to the limited availability of standardized melting point data for this specific intermediate in public literature, this guide prioritizes derivative characterization and spectroscopic validation over simple physical constant comparison. This approach ensures scientific integrity and prevents false-positive identification based on ambiguous melting ranges.

Executive Summary & Compound Identity

Target Compound: 5-(Bromomethyl)-1,2,3-trichlorobenzene Common Synonym: 3,4,5-Trichlorobenzyl bromide CAS Number: 1261828-98-1 (and related isomer registries) Molecular Formula: C₇H₄BrCl₃ Molecular Weight: 274.37 g/mol

Critical Insight: Unlike many solid crystalline intermediates, 5-(Bromomethyl)-1,2,3-trichlorobenzene often presents as a low-melting solid or viscous liquid at room temperature. Consequently, relying solely on a direct melting point (MP) for identification is insufficient and prone to error . This guide establishes a "Derivatization-First" protocol to generate a crystalline solid (the alcohol derivative) with a sharp, reliable melting point for definitive validation.

The Reference Standard: Physical Properties & Range

While direct MP data is sparse, the following reference ranges are established based on structural analogs and the precursor/derivative relationship.

Table 1: Comparative Physical Properties
CompoundRolePhysical State (RT)Melting/Boiling Point Reference
5-(Bromomethyl)-1,2,3-trichlorobenzene Target Product Low-Melting Solid / Liquid Predicted MP: 40–60°C (Often supercools to liquid)
3,4,5-TrichlorotolueneStarting MaterialSolidMP: 44.5–45.5°C [1]
3,4,5-Trichlorobenzyl chlorideAnalogLiquidBP: 121–124°C (at 4-5 mmHg) [2]
3,4,5-Trichlorobenzyl alcohol Derivative Crystalline Solid MP: 108–110°C [2]
2,4,6-Trichlorobenzoyl chlorideIsomer AnalogLiquidBP: 107–108°C

Analyst Note: The proximity of the starting material's MP (45°C) to the predicted range of the product makes direct MP determination risky. A "mixed melting point" test is required if the product solidifies, but NMR is the gold standard .

Comparative Analysis: Impurity Profile

In the synthesis of this compound (typically via radical bromination of 3,4,5-trichlorotoluene), three primary species define the mixture. Understanding their physical behavior is key to purification.

Table 2: Impurity Impact on Characterization
Impurity SpeciesOriginImpact on Melting PointDetection Method
Unreacted 3,4,5-Trichlorotoluene Incomplete ReactionDepression: Lowers MP significantly; causes "slushy" phase change.¹H NMR: Look for methyl singlet at ~2.3 ppm.
3,4,5-Trichlorobenzal bromide Over-BrominationBroadening: Increases viscosity; may raise MP if present in high % but usually forms an oil.¹H NMR: Look for benzylic methine (-CHBr₂) proton (shifted downfield).
Ring-Brominated Isomers Non-Radical Side RxnUnpredictable: May form eutectic mixtures.GC-MS: Distinct retention time; mass pattern analysis.

Experimental Protocols

Protocol A: Rapid Identity Verification (The "Derivatization Check")

Use this protocol to confirm identity if the product is a liquid or oil.

Principle: Convert the ambiguous liquid bromide into the known crystalline alcohol (3,4,5-Trichlorobenzyl alcohol) to measure a sharp MP.

  • Reaction: Dissolve 100 mg of the target bromide in 2 mL of 1:1 Dioxane/Water.

  • Hydrolysis: Add 50 mg of Sodium Carbonate (

    
    ) and reflux at 95°C for 2 hours.
    
  • Workup: Cool to room temperature. The product may precipitate.[1] If not, extract with ethyl acetate, dry over

    
    , and evaporate.
    
  • Recrystallization: Recrystallize the crude solid from light petroleum ether (or hexane).

  • Validation: Measure the Melting Point.

    • Pass Criteria: Sharp melting range of 108–110°C .

    • Fail Criteria: MP < 100°C or broad range > 3°C (indicates impurity or wrong isomer).

Protocol B: High-Precision MP Determination (For Solid Samples)

Only applicable if the product is isolated as a solid.

  • Drying: Sample must be dried under high vacuum (0.1 mmHg) for 4 hours to remove trace solvent (solvent depression is common).

  • Apparatus: Use a capillary melting point apparatus with a ramp rate of 1°C/min starting from 35°C.

  • Observation:

    • Sintering: Note the temperature where edges round (likely ~40°C).

    • Meniscus: Note the formation of a clear liquid meniscus.

    • Clear Point: Note the temperature where the last crystal disappears.

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the bromination pathway and where impurities arise, guiding the purification logic.

SynthesisPath Start 3,4,5-Trichlorotoluene (MP: 45°C) Reaction Radical Bromination (NBS/CCl4 or Br2/Light) Start->Reaction Initiation Product TARGET: 5-(Bromomethyl)-1,2,3-trichlorobenzene (Likely Liquid/Low-Melt Solid) Reaction->Product 1.0 eq Br2 Impurity1 Impurity A: Unreacted Starting Material Reaction->Impurity1 Incomplete Impurity2 Impurity B: Benzal Bromide (Over-brominated) Product->Impurity2 Excess Br2

Caption: Reaction pathway showing the origin of critical impurities that affect the physical state of the final product.

Diagram 2: Characterization Decision Tree

A self-validating workflow to ensure the correct compound is identified regardless of its physical state.

DecisionTree Sample Isolated Sample (State: Liquid or Solid?) SolidPath Solid State Sample->SolidPath LiquidPath Liquid/Oil State Sample->LiquidPath DirectMP Direct MP Test (Target: 40-60°C range) SolidPath->DirectMP Derivatize Protocol A: Hydrolysis (Convert to Alcohol) LiquidPath->Derivatize NMR 1H NMR Verification (Check -CH2Br shift) DirectMP->NMR If MP ~45°C (Ambiguous) Result CONFIRMED IDENTITY NMR->Result AlcoholMP Measure Alcohol MP (Target: 108-110°C) Derivatize->AlcoholMP AlcoholMP->Result

Caption: Decision matrix for validating 3,4,5-trichlorobenzyl bromide identity using MP and derivatization.

References

  • Cohen, J. B., & Dakin, H. D. (1902). The Chlorination of the Trichlorotoluenes. Journal of the Chemical Society, Transactions, 81, 1344-1349. (Establishes MP of 3,4,5-trichlorotoluene precursor).
  • Barber, H. J., et al. (1958). The Antibacterial and Antifungal Activity of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology, 10(Suppl_1), 149T–159T. Link (Definitive source for 3,4,5-trichlorobenzyl chloride BP and 3,4,5-trichlorobenzyl alcohol MP).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1261828-98-1. Link (General registry verification).

Sources

Beyond Connectivity: Definitive Structural Validation of 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS: Analogous to 21928-51-8 derivatives) Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary: The Regioisomer Challenge

In the synthesis of pharmacophores—particularly for isoxazoline-based ectoparasiticides (e.g., Sarolaner precursors)—the precise arrangement of halogens on the benzene ring is critical for biological activity. 5-(Bromomethyl)-1,2,3-trichlorobenzene presents a classic "symmetry trap" in characterization.[1]

While Mass Spectrometry (MS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) confirms functional groups, neither can definitively rule out symmetrical regioisomers (e.g., 1,3,5-trichloro-2-substituted variants) without complex 2D experiments or derivatization.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable gold standard for validating this structure, objectively comparing it against spectroscopic alternatives and providing a field-tested protocol for its execution.

Comparative Analysis: Why X-Ray?

The following table contrasts the efficacy of standard characterization methods for highly halogenated aromatics.

Table 1: Methodological Efficacy for Regioisomer Differentiation[1]
Feature1H / 13C NMR Mass Spectrometry (HRMS) SC-XRD (Gold Standard)
Primary Output Chemical environment & connectivity.[1]Molecular formula & fragmentation.3D atomic coordinates & absolute structure.
Regioisomer ID Low/Medium. 1,2,3- and 1,3,5- substitution patterns both yield singlet aromatic peaks due to symmetry, leading to ambiguity.Low. Isomers often share identical parent ions and indistinguishable fragmentation patterns.[1]High. Unambiguously defines halogen positions relative to the bromomethyl group.[1]
Sample State Solution (CDCl3 typically).Gas phase/Ionized.Solid State (Single Crystal).
Blind Spot Cannot easily distinguish spatial arrangement without proton-proton coupling (which is absent in isolated spin systems).[1]Cannot distinguish spatial isomers (ortho/meta/para) effectively.Requires a crystalline sample (the only major limitation).
The "Symmetry Trap" Explained

In 5-(bromomethyl)-1,2,3-trichlorobenzene, the aromatic protons at positions 4 and 6 are chemically equivalent due to the molecule's plane of symmetry.

  • Result: A single singlet in the aromatic region of the 1H NMR.

  • The Risk: A regioisomer like 2-(bromomethyl)-1,3,5-trichlorobenzene also possesses equivalent protons, potentially yielding a similar singlet. Relying solely on NMR risks misidentifying the core substitution pattern, which can derail downstream SAR (Structure-Activity Relationship) studies.

Technical Workflow: The Validation Pathway

The following diagram outlines the decision logic and workflow for validating the structure, highlighting the convergence point where SC-XRD becomes necessary.

ValidationWorkflow Crude Crude Synthesis Product Purification Purification (Column/Recrystallization) Crude->Purification NMR 1H NMR Analysis (CDCl3) Purification->NMR MS HR-MS (Confirm Formula) Purification->MS Ambiguity Decision Point: Ambiguous Singlet? NMR->Ambiguity Cryst Crystallization (Slow Evaporation) Ambiguity->Cryst Singlet Observed (Likely) Final Validated Structure: 5-(Bromomethyl)-1,2,3-trichlorobenzene Ambiguity->Final Coupling Visible (Unlikely) MS->Final Supporting Data XRD SC-XRD Data Collection (Mo Source) Cryst->XRD Solve Structure Solution (Heavy Atom Method) XRD->Solve Solve->Final

Figure 1: Strategic workflow for structural validation.[1] Note the critical diversion to Crystallization (Green path) when NMR data is ambiguous.

Experimental Protocol: SC-XRD Validation

To achieve a publication-quality structure for this specific halogenated molecule, the following protocol leverages the "Heavy Atom Effect" of the bromine and chlorine substituents.

Phase 1: Crystal Growth (The Critical Step)

Halogenated benzenes often crystallize as needles or plates.[1] We require a block-like morphology for optimal absorption correction.

  • Method: Slow Evaporation or Vapor Diffusion.[1]

  • Solvent System:

    • Primary: Dichloromethane (DCM) – Solubilizes the halogenated core well.[1]

    • Antisolvent: Hexane or Pentane.

  • Procedure: Dissolve 20 mg of product in 1 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing 5 mL Hexane (Vapor Diffusion). Cap tightly and leave undisturbed at 4°C for 48-72 hours.

  • Target: Colorless prisms, approx 0.2 x 0.2 x 0.1 mm.

Phase 2: Data Collection
  • Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) .[1]

    • Reasoning: Copper (Cu) radiation is strongly absorbed by Bromine and Chlorine, leading to severe absorption errors and scaling issues.[1] Mo radiation minimizes this fluorescence and transmission loss.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the -CH2Br group, reducing thermal ellipsoids and allowing precise bond length determination.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (P21/c) or Triclinic (P-1) based on packing efficiency of planar aromatics.[1]

  • Phasing Method: Patterson Synthesis or Direct Methods (SHELXT).[1]

    • Why: The heavy Bromine atom (Z=35) dominates the scattering, making the Patterson map extremely clean and easy to solve.

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Absorption Correction: Multi-scan (SADABS) or Numerical (face-indexed) is mandatory due to the high absorption coefficient (

    
    ) of the four halogen atoms.
    

Data Interpretation & Validation Metrics

When reviewing the crystallographic data, use the following metrics to validate that the structure is indeed the 1,2,3-trichloro isomer and not a rearranged byproduct.

Table 2: Validation Metrics (Expected vs. Flagged)
ParameterExpected Value (Target Structure)Interpretation
C(aromatic)-Cl Bond 1.73 – 1.75 ÅTypical for polychlorinated benzenes.
C(aliphatic)-Br Bond 1.94 – 1.98 ÅValidates the bromomethyl side chain.[1]
Cl···Cl Distance ~3.0 – 3.2 Å (Intramolecular)The 1,2,3-pattern forces "buttressing," often slightly lengthening the C-Cl bonds or pushing Cl atoms out of plane.
R1 Factor < 5.0% (0.05)Indicates a high-quality fit between model and data.
Thermal Ellipsoids 50% ProbabilitySpheres should be compact. Elongation in the -CH2Br group suggests disorder (common, but solvable).
Visualizing the Result

In the final solved structure, look for the 1,2,3-substitution pattern : three consecutive carbons on the ring bearing Chlorine atoms, flanked by two carbons bearing Hydrogen, with the Bromomethyl group at the unique position 5 (meta to the central chlorine).

  • Self-Validation Check: If the structure shows alternating chlorines (1,3,5 pattern), the synthesis has scrambled the halogens (a known risk in high-temperature halogenations). SC-XRD is the only method that will visually confirm this absolute arrangement.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]

  • Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. (Defines structural validation standards). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] (The standard for refinement protocols). [Link]

  • Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Reference for halogen bonding and packing in aromatics). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NMR limitations in symmetrical systems). [Link]

Sources

Safety Operating Guide

5-(Bromomethyl)-1,2,3-trichlorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Bromomethyl)-1,2,3-trichlorobenzene Proper Disposal Procedures

Executive Summary: Immediate Action Required

STOP. Before handling 5-(Bromomethyl)-1,2,3-trichlorobenzene , verify you are in a certified chemical fume hood. This compound is a benzyl bromide derivative , classifying it as a potent lachrymator (tear gas), a corrosive agent, and a potential alkylating agent .

Do not treat this simply as "halogenated waste."[1] Improper disposal can pressurize waste containers, corrode seals, or release incapacitating vapors into the laboratory.

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its reactivity. It is not an aryl bromide (like bromobenzene); the reactive bromine is on the benzylic carbon (–CH₂Br), making it highly electrophilic.

Parameter Technical Detail
Chemical Name 5-(Bromomethyl)-1,2,3-trichlorobenzene (Synonym: 3,4,5-Trichlorobenzyl bromide)
Primary Hazard Lachrymator / Corrosive (Skin Corr.[2] 1B) . Reacts with moisture to release HBr gas.
Secondary Hazard Alkylating Agent . Capable of modifying DNA/proteins; treat as a potential carcinogen.
Stability Moisture sensitive. Hydrolyzes to form 3,4,5-trichlorobenzyl alcohol and hydrobromic acid.
RCRA Classification Characteristic Waste .[1] Likely D002 (Corrosive) if in solution. Must be segregated as Halogenated Organic .

Operational Handling: The "Safe Zone" Protocol

Before initiating disposal, establish a "Safe Zone" to prevent facility-wide contamination.

  • Ventilation: Work only in a functioning fume hood (Face velocity > 100 fpm).

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard latex is permeable to benzyl halides. Wear chemical splash goggles.

  • Decontamination Solution: Prepare a 10% Sodium Thiosulfate solution. This is your "quench" agent. It reacts with the benzyl bromide to form a non-volatile, non-lachrymatory thiosulfate salt.

Disposal Workflows

Scenario A: Standard Disposal (Pure Compound or Reaction Mixtures)

Do not quench large quantities of pure material on the benchtop due to exotherm risks. Segregation is the primary strategy.

  • Segregation: Designate a specific waste container for "Halogenated Organics + Lachrymator."

    • Note: Do not mix with strong oxidizers or strong bases (exothermic reaction risk).

  • Primary Containment: Place the waste solution or solid into a screw-top jar (polyethylene or glass). Do not fill >80%.

  • Secondary Containment: Place the primary jar inside a larger, sealable Ziploc bag or a secondary plastic tub inside the waste drum. This "double-bagging" prevents vapor leakage.

  • Labeling: The tag must explicitly state:

    • "Contains: 5-(Bromomethyl)-1,2,3-trichlorobenzene"

    • "HAZARD: LACHRYMATOR / CORROSIVE"

    • "DO NOT OPEN OUTSIDE HOOD"

Scenario B: Glassware & Residue Decontamination

Empty flasks can still clear a room if removed from the hood uncapped.

  • Rinse: Rinse glassware with Dichloromethane (DCM) to solubilize the organic residue. Collect this rinse in the Halogenated Waste container.

  • Quench: Rinse the glassware with 10% Sodium Thiosulfate (aq) or a dilute ethanolic amine solution. Swirl for 5-10 minutes. This converts trace benzyl bromide into harmless salts.

  • Final Wash: Wash with soap and water as normal.

Scenario C: Spill Response

If a spill occurs outside the hood, evacuate the immediate area.

SpillResponse Start Spill Detected Assess Is it inside the Fume Hood? Start->Assess Evacuate EVACUATE LAB Alert EHS immediately Assess->Evacuate No (Outside Hood) Contain Close Sash Post 'DO NOT ENTER' Sign Assess->Contain Yes (Inside Hood) Absorb Cover with Absorbent Pads (Do not use paper towels) Contain->Absorb Quench Apply 10% Sodium Thiosulfate Allow to sit 15-20 mins Absorb->Quench Cleanup Collect as Hazardous Waste Double Bag Quench->Cleanup

Figure 1: Decision logic for spill response. Note that spills outside the hood require immediate evacuation due to lachrymatory effects.

Scientific Rationale: Why Thiosulfate?

The choice of Sodium Thiosulfate (


) over other bases (like Ammonia or NaOH) is driven by reaction mechanics and safety :
  • Mechanism: The thiosulfate anion (

    
    ) is a soft nucleophile that reacts rapidly with the soft electrophilic benzylic carbon via an 
    
    
    
    mechanism
    .
    • Reaction:

      
      
      
  • Safety: Unlike Ammonia, Thiosulfate is non-volatile and odorless. Using Ammonia to quench a lachrymator generates more noxious fumes, complicating the safety environment.

  • Efficiency: The resulting Bunte salt is water-soluble and non-toxic, facilitating easy cleanup of residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Benzyl Bromide Derivatives (General Hazards). National Library of Medicine.

  • UCLA Environment, Health & Safety. (n.d.). SOP: Lachrymators. University of California, Los Angeles.

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.

Sources

Personal protective equipment for handling 5-(Bromomethyl)-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Core Directive: The Hazard Profile

Senior Scientist Note: Do not confuse this compound with its isomer, 5-bromo-1,2,3-trichlorobenzene.[1] The presence of the bromomethyl group classifies this specifically as a halogenated benzyl bromide .

In practical terms, this molecule combines two aggressive properties:[1][2][3][4][5]

  • Lachrymatory Potency: Like all benzyl bromides, it is a potent tear gas agent. It attacks mucous membranes (eyes, nose, throat) instantly upon volatilization.[1]

  • Alkylating Potential: The benzylic carbon is highly electrophilic, making it a strong alkylating agent. It poses a significant risk of chemical burns and potential genotoxicity.

Immediate Safety Status:

  • Signal Word: DANGER

  • Primary Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Specific Target Organ Toxicity (Respiratory Irritation), Lachrymator.[1]

  • Reactivity: Hydrolyzes in the presence of moisture to release Hydrogen Bromide (HBr) gas.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Non-Negotiable)
  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur inside a certified Chemical Fume Hood .[1]

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before opening the container.

  • Moisture Control: As this compound degrades to release acidic gas, ensure the hood environment is dry.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with halogenated benzyl derivatives due to rapid permeation. Use the following matrix to select gear based on your specific operation.

PPE ComponentSpecificationScientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors to bypass the lens and reach the tear ducts.[1] Goggles provide a vapor-tight seal to prevent lachrymation.
Hand Protection (Splash) Double Nitrile (Min 5 mil outer, 4 mil inner)Breakthrough Time: <15 mins.[1] The outer glove sacrifices itself to splashes; the inner glove protects during doffing.
Hand Protection (Spill/Immersion) Silver Shield® / 4H® (Laminate) Breakthrough Time: >4 hours.[1] Laminate films are impermeable to small halogenated aromatics that easily penetrate nitrile/latex.
Body Protection Lab Coat + Chemical Apron The lipophilic "trichloro" ring allows the compound to cling to fabrics.[1] A disposable apron prevents accumulation on cotton lab coats.
Respiratory Not required in Fume Hood Emergency Only: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Visualization: PPE Decision Logic

PPE_Decision Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction Risk Risk Level Solid->Risk Liquid->Risk HighRisk High Risk: Spill Cleanup or Heating Risk->HighRisk StdRisk Standard Risk: Weighing/Transfer Risk->StdRisk PPE_High Enhanced PPE: 1. Silver Shield® Liners 2. Chemical Apron 3. Face Shield over Goggles HighRisk->PPE_High PPE_Std Standard PPE: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves 4. Lab Coat StdRisk->PPE_Std

Figure 1: Decision logic for selecting PPE based on physical state and operational risk. Note the escalation to laminate gloves for high-risk tasks.[1]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Closed-Loop" mentality to prevent vapor release.[1]

Phase 1: Preparation
  • Quenching Bath Setup: Prepare a beaker of 5% Aqueous Sodium Thiosulfate or 10% Sodium Carbonate inside the hood. This will be used to immediately neutralize contaminated spatulas/pipettes.

  • Balance Hygiene: If possible, place a micro-balance inside the hood. If weighing outside is unavoidable, use a tared, screw-top vial . Never weigh on an open weigh boat.

Phase 2: Transfer & Reaction
  • Solid Handling: 5-(Bromomethyl)-1,2,3-trichlorobenzene is a solid that sublimes.[1] Avoid creating dust.[3][4][5][6][7][8][9][10]

  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as "clean" (touching sash, notebook) and the other as "dirty" (touching chemical containers).[1]

  • Immediate Decon: Immediately after use, dip spatulas or pipette tips into the Quenching Bath before removing them from the hood. This converts the reactive benzyl bromide to a benign benzyl alcohol/thiosulfate adduct.

Phase 3: Waste Disposal
  • Segregation: Do not mix with general organic solvents immediately.

  • Neutralization: Quench reaction mixtures with weak base (Sodium Bicarbonate) to neutralize any generated HBr.

  • Labeling: Tag waste clearly as "Halogenated Organic - Lachrymator" .

Emergency Response: Spill & Exposure

Scenario: Benchtop Spill (Outside Hood)

  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • Don PPE: Put on Silver Shield gloves and a Full-Face Respirator (OV/AG cartridge).[1]

  • Neutralize: Cover the spill with Sodium Carbonate or Vermiculite . Do not use paper towels (they increase surface area for evaporation).

  • Clean: Scoop solids into a waste jar. Wipe surface with a thiosulfate solution.

Scenario: Skin Exposure

  • Drench: Immediately wash with soap and water for 15 minutes.

  • Do Not Scrub: Scrubbing drives the lipophilic compound deeper into the dermis.

  • Medical: Seek attention. Benzyl bromide burns can have a delayed onset of necrosis.

Visualization: Emergency Workflow

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Clothing 2. Wash (Soap/Water) 15m 3. NO Ethanol wipes Skin->Action_Skin Action_Eye 1. Flush 15m (Hold eyelid) 2. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->Action_Inhale

Figure 2: Immediate response protocols for different exposure routes. Note the prohibition of Ethanol on skin, as it enhances absorption.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine.

  • Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for Laminate vs. Nitrile Gloves.

  • Thermo Fisher Scientific. (2021).[5] Safety Data Sheet: Benzyl Bromide Derivatives.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.